Boc-Aminooxy-PEG2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155108 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807503-86-1 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Aminooxy-PEG2: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Aminooxy-PEG2, a heterobifunctional linker widely utilized in bioconjugation and drug development. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively employ this versatile molecule in their experimental workflows.
Core Chemical Structure and Properties
This compound is a derivative of polyethylene glycol (PEG) that incorporates a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a second functional group at the other. The short, discrete PEG linker (PEG2) enhances the solubility of the molecule in aqueous media.[1] The defining feature of this linker is its latent reactivity. The Boc protecting group provides stability under standard conditions and can be selectively removed under mild acidic conditions to reveal a reactive aminooxy group.[1][2][3] This aminooxy functionality can then chemoselectively react with aldehydes or ketones to form a stable oxime linkage.[1]
The other end of the PEG linker can be modified with various functional groups, such as a primary amine (-NH2), an azide (-N3), or a carboxylic acid (-COOH), allowing for a wide range of conjugation strategies. These variants enable the covalent attachment of diverse biomolecules, including proteins, peptides, and small molecule drugs.
Quantitative Data Summary
The following table summarizes the key quantitative properties of common this compound derivatives.
| Property | This compound-amine | This compound-azide | This compound-acid |
| Molecular Formula | C11H24N2O5 | C11H22N4O5 | C12H23NO7 |
| Molecular Weight | 264.32 g/mol | 290.32 g/mol | 293.32 g/mol |
| CAS Number | 252378-69-1 | 252378-68-0 | Not specified |
| Purity | Typically ≥95% or ≥98% | > 96% | > 96% |
| Appearance | Liquid or Solid | Not specified | Not specified |
| Solubility | Soluble in Water, DMSO, DMF, DCM | Not specified | Not specified |
| Storage Conditions | -20°C for long-term storage | Not specified | Not specified |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step process: the deprotection of the Boc group followed by the conjugation to a carbonyl-containing molecule.
Boc Deprotection Protocol (General)
The Boc protecting group can be removed under mild acidic conditions. A typical protocol involves the use of trifluoroacetic acid (TFA).
Materials:
-
This compound derivative
-
Dichloromethane (DCM) or a suitable organic solvent
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in a suitable solvent and washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected aminooxy-PEG linker.
Note: The specific conditions, such as the concentration of TFA and reaction time, may need to be optimized depending on the specific substrate.
Oxime Ligation Protocol
Once deprotected, the aminooxy-PEG linker can be conjugated to a molecule containing an aldehyde or ketone group to form a stable oxime bond.
Materials:
-
Deprotected Aminooxy-PEG2 derivative
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 6.5-7.5. Aniline can be used as a catalyst to accelerate the reaction.
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add the deprotected Aminooxy-PEG2 derivative to the solution. A molar excess of the aminooxy-PEG linker is often used to drive the reaction to completion.
-
If using a catalyst, add aniline to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group and the concentration of the reactants.
-
Monitor the formation of the conjugate using an appropriate analytical technique, such as SDS-PAGE for proteins or HPLC-MS for small molecules.
-
Purify the resulting conjugate from unreacted starting materials and byproducts using a suitable purification method. The oxime linkage is generally stable and does not require a reduction step.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in a typical bioconjugation workflow using this compound.
Caption: A flowchart of the bioconjugation process.
The application of this compound linkers is particularly prominent in the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Caption: Workflow for PROTAC synthesis.
These diagrams illustrate the logical flow of synthesizing complex biomolecules using this compound as a versatile linker, highlighting its role in modularly assembling different chemical entities. The ability to control the reactivity of the aminooxy group through the Boc protecting group makes it an invaluable tool in the construction of precisely defined bioconjugates.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG2, with the systematic name tert-butyl (2-(2-hydroxyethoxy)ethoxy)carbamate, is a valuable bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a terminal hydroxyl group.
The Boc-protected aminooxy moiety provides a stable, latent reactive handle that, upon deprotection under mild acidic conditions, yields a free aminooxy group. This group can then chemoselectively ligate to aldehydes or ketones to form stable oxime ethers. The PEG2 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The terminal hydroxyl group offers a further point for chemical modification or attachment to other molecules or solid supports. This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols and characterization data.
Chemical Properties and Characterization
A summary of the key chemical properties and characterization data for this compound is presented in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | tert-butyl (2-(2-hydroxyethoxy)ethoxy)carbamate |
| Synonyms | Boc-NH-O-PEG2-OH, Boc-AOP2 |
| CAS Number | 1807503-86-1[1] |
| Molecular Formula | C9H19NO5[1] |
| Molecular Weight | 221.25 g/mol [1] |
| Appearance | Colorless to light yellow viscous liquid or solid[1] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol |
| Storage | Store at -20°C for long-term stability[1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4 (s, 1H, NH), 4.0 (t, 2H), 3.8 (t, 2H), 3.7 (t, 2H), 3.6 (t, 2H), 1.5 (s, 9H, C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) | m/z: 222.1 [M+H]⁺, 244.1 [M+Na]⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the O-alkylation of an N-protected hydroxylamine derivative with a suitable PEGylated electrophile. An alternative approach is the Mitsunobu reaction, which allows for the direct coupling of an N-protected hydroxylamine with a PEGylated alcohol. Below is a detailed experimental protocol based on the O-alkylation strategy.
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Di(ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
N-Boc-hydroxylamine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-(2-Tosyloxyethoxy)ethanol
-
To a solution of di(ethylene glycol) (10 equivalents) in dichloromethane (DCM) at 0°C, add pyridine (1.2 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-tosyloxyethoxy)ethanol as a colorless oil.
Step 2: O-Alkylation of N-Boc-hydroxylamine
-
To a solution of N-Boc-hydroxylamine (1.2 equivalents) in anhydrous DMF at 0°C, add sodium hydride (1.3 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-(2-tosyloxyethoxy)ethanol (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and residual solvents. Column chromatography is a standard and effective method for this purpose. For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.
Purification Workflow
Caption: A workflow for the purification of this compound.
Experimental Protocol: Purification
Method 1: Column Chromatography
-
Prepare a silica gel slurry in hexanes and pack a column of appropriate size.
-
Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a viscous oil or solid.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For applications requiring very high purity, RP-HPLC can be utilized.
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient of Mobile Phase B in Mobile Phase A (e.g., 5% to 95% over 30 minutes).
-
Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
The fractions corresponding to the product peak are collected and lyophilized to obtain the pure compound.
Applications in Drug Development
This compound is a key building block in the development of sophisticated drug delivery systems and targeted therapies.
-
PROTACs: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.
-
Antibody-Drug Conjugates (ADCs): The aminooxy group allows for the site-specific conjugation of payloads to engineered aldehydes or ketones on an antibody, leading to homogenous ADCs with improved therapeutic indices.
-
Bioconjugation: It is used to attach small molecules, peptides, or other biomolecules to surfaces or larger scaffolds, often to improve solubility and pharmacokinetic properties.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound. The described experimental protocols offer a practical starting point for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The versatility and favorable properties of this linker make it an indispensable tool for the construction of complex and targeted therapeutic agents.
References
A Technical Guide to Boc-Aminooxy-PEG2 Derivatives
For researchers, scientists, and professionals in drug development, polyethylene glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules and probes. Among these, Boc-Aminooxy-PEG2 derivatives offer a versatile platform for bioconjugation. This guide provides a detailed overview of common this compound variants, their chemical properties, and general protocols for their use.
Core Compound Data
The designation "this compound" can refer to several molecules differentiated by their terminal functional group. This ambiguity necessitates careful selection based on the intended application. The table below summarizes the key quantitative data for the most common variants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound-alcohol | 1807503-86-1 | C9H19NO5 | 221.25[] |
| t-Boc-Aminooxy-PEG2-amine | 252378-69-1 | C11H24N2O5 | 264.32[2][3] |
| N-Boc-Aminooxy-PEG2-acid | Not available | C12H23NO7 | 293.32[4] |
| This compound-azide | 252378-68-0 | C11H22N4O5 | 290.32[5] |
Experimental Protocols and Applications
The utility of this compound linkers lies in their bifunctional nature. The Boc-protected aminooxy group provides a stable handle that can be deprotected under mild acidic conditions to reveal a reactive aminooxy group. This aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage. The other terminus of the PEG linker can be functionalized with various groups to enable conjugation to a wide range of biomolecules, surfaces, or nanoparticles.
General Deprotection Protocol for Boc-Aminooxy Group
The removal of the tert-Butyloxycarbonyl (Boc) protecting group is a critical first step in most applications. This is typically achieved under mild acidic conditions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected aminooxy-PEG2 derivative.
Oxime Ligation Protocol
Following deprotection, the free aminooxy group can be ligated to a molecule containing an aldehyde or ketone functional group.
Materials:
-
Deprotected Aminooxy-PEG2 derivative
-
Aldehyde or ketone-containing molecule
-
Aniline (as a catalyst)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) or acetate buffer, pH 4.5-5.5)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add the deprotected Aminooxy-PEG2 derivative to the solution. A slight excess of the aminooxy compound may be used to drive the reaction to completion.
-
Add aniline as a catalyst (typically at a concentration of 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by a suitable method such as LC-MS or SDS-PAGE if conjugating to a protein.
-
Purify the resulting conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC).
Logical Relationship of Functional Groups
The strategic use of this compound linkers is based on the orthogonal reactivity of their functional groups. The Boc-protected aminooxy group remains inert during the modification of the other terminus and can be selectively deprotected for subsequent conjugation.
References
An In-depth Technical Guide to the Solubility and Stability of Boc-Aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-Aminooxy-PEG2, a heterobifunctional linker commonly utilized in bioconjugation and drug development. Understanding these core physicochemical properties is critical for the successful design of experimental protocols, formulation development, and ensuring the integrity of resulting conjugates.
Core Properties of this compound
This compound, also known as tert-butyl (2-(2-aminooxyethoxy)ethoxy)carbamate, is a valuable reagent featuring a Boc-protected aminooxy group and a reactive functional group (such as a hydroxyl or an amine) separated by a two-unit polyethylene glycol (PEG) spacer. The presence of the PEG chain significantly influences its physical properties.
Solubility Profile
The hydrophilic nature of the polyethylene glycol spacer enhances the aqueous solubility of this compound and its derivatives.[1][2][3][4][5] Qualitative data from various suppliers indicates that this compound and its common variants are soluble in a range of common laboratory solvents.
Table 1: Qualitative Solubility of this compound Derivatives
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Note: While qualitative solubility is reported, the exact quantitative solubility (e.g., in mg/mL) may vary depending on the specific derivative of this compound and the experimental conditions.
Stability Profile
The stability of this compound is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group and the integrity of the PEG backbone.
The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. The material safety data sheet for a related compound, t-Boc-Aminooxy-PEG2-amine, indicates that it is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.
Table 2: Stability and Storage Recommendations for this compound Derivatives
| Condition | Recommendation/Incompatibility | Reference |
| Storage (Powder) | Store at -20°C. | |
| Storage (In Solvent) | Store at -80°C. | |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents. | |
| pH | The Boc group is labile in acidic conditions. | |
| Temperature | Stable at 37°C in non-acidic conditions. |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative determination of the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound in a solvent of interest.
1. Preparation of Saturated Solutions:
- Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, DMF) in a sealed vial.
- Ensure enough solid is present to achieve saturation, with undissolved particles remaining.
2. Equilibration:
- Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.
3. Separation of Undissolved Solid:
- Centrifuge the vials at a high speed to pellet the undissolved solid.
- Carefully collect the supernatant without disturbing the pellet. Alternatively, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm) compatible with the solvent.
4. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
- Analyze the standard solutions and the supernatant from the saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Nuclear Magnetic Resonance (NMR) with an internal standard.
- Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the equilibrium solubility.
5. Data Presentation:
Express the solubility in units such as mg/mL or g/100 mL.
Caption: Workflow for determining the quantitative solubility of this compound.
Protocol for Stability Assessment (pH and Temperature)
This protocol describes a method to evaluate the stability of this compound under various pH and temperature conditions.
1. Sample Preparation:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
- Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, 9).
- Dilute the stock solution into each buffer to a final known concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.
2. Incubation:
- Aliquot the solutions into separate vials for each time point and temperature condition to be tested.
- Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).
3. Time-Point Sampling:
- At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
- Quench any further degradation by freezing the sample immediately at -80°C or by adding a quenching agent if appropriate.
4. Analysis:
- Analyze the samples from each time point using a stability-indicating analytical method, typically HPLC, that can separate the intact this compound from its potential degradation products.
- The primary degradation product to monitor would be the deprotected aminooxy-PEG2, resulting from the cleavage of the Boc group.
5. Data Analysis:
Quantify the peak area of the intact this compound at each time point.
Plot the percentage of remaining this compound against time for each condition (pH and temperature).
Determine the degradation rate constant and the half-life (t½) of the compound under each condition.
Caption: Workflow for assessing the stability of this compound at different pH and temperatures.
References
- 1. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 2. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 3. t-Boc-Aminooxy-PEG2-azide, CAS 252378-68-0 | AxisPharm [axispharm.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of Boc-Aminooxy-PEG2 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Boc-Aminooxy-PEG2 in bioconjugation. This compound is a valuable heterobifunctional linker that enables the covalent attachment of molecules to biomolecules through a stable oxime bond, finding widespread use in drug delivery, antibody-drug conjugates (ADCs), and the development of novel therapeutics.
Core Mechanism of Action: A Two-Step Process
The utility of this compound in bioconjugation is centered around a two-step mechanism: the deprotection of the tert-butyloxycarbonyl (Boc) group, followed by the chemoselective ligation of the newly exposed aminooxy group with a carbonyl-containing molecule (an aldehyde or a ketone) to form a stable oxime bond.
Step 1: Boc Deprotection
The aminooxy group of this compound is initially protected by a Boc group to prevent premature reactions.[1] This protecting group is readily removed under mild acidic conditions, a process known as deprotection.[2] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[2][3] This step is crucial as it unveils the highly reactive aminooxy nucleophile required for the subsequent conjugation reaction.
Step 2: Oxime Ligation
Once deprotected, the aminooxy group exhibits high chemoselectivity towards aldehydes and ketones, reacting to form a stable oxime linkage.[4] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for specific covalent bond formation in the presence of other functional groups found in biological systems. The reaction proceeds efficiently under mild aqueous conditions, typically at a pH range of 4.5 to 7. The stability of the resulting oxime bond is significantly greater than that of imine or hydrazone linkages, making it ideal for creating robust bioconjugates for in vitro and in vivo applications.
Quantitative Data on Oxime Ligation
The efficiency of oxime ligation can be influenced by several factors, including the nature of the carbonyl group (aldehyde vs. ketone), pH, and the presence of catalysts.
| Parameter | Aldehyde | Ketone | Reference |
| Relative Reactivity | High | Low | |
| Typical Reaction Time (Catalyzed) | Minutes to a few hours | Several hours to days | |
| Second-Order Rate Constant (kII) | 10¹ - 10³ M⁻¹s⁻¹ | Orders of magnitude slower than aldehydes |
| Catalyst | Relative Efficiency | Notes | Reference |
| Aniline | Standard | Commonly used, but can have toxicity concerns. | |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline | Higher aqueous solubility allows for use at higher concentrations, leading to significantly faster kinetics. | |
| Acetic Acid (as solvent) | Can achieve quantitative yields in 1.5-2 hours | Particularly effective for reactions involving ketones. |
| Linkage Type | Relative Hydrolytic Stability (at neutral pH) | Half-life (t1/2) at pH 7.2 | Reference |
| Oxime | High | Very long (highly stable) | |
| Hydrazone | Moderate | ~183 hours (for a specific conjugate) | |
| Imine | Low | Prone to rapid hydrolysis |
Experimental Protocols
General Protocol for Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG2 linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
-
Round bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected aminooxy-PEG2 can be used directly in the subsequent conjugation step or stored under inert gas at -20°C.
General Protocol for Oxime Ligation with an Aldehyde- or Ketone-Containing Biomolecule
This protocol outlines the conjugation of the deprotected aminooxy-PEG2 to a biomolecule containing a carbonyl group.
Materials:
-
Deprotected Aminooxy-PEG2
-
Aldehyde- or ketone-modified biomolecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (or other suitable buffer)
-
Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the aldehyde- or ketone-modified biomolecule in the reaction buffer.
-
Add the deprotected Aminooxy-PEG2 to the biomolecule solution. A molar excess of the PEG linker is typically used.
-
(Optional) If a catalyst is used, add the aniline or mPDA stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of the carbonyl compound and the presence of a catalyst.
-
Monitor the progress of the conjugation reaction using an appropriate analytical technique such as SDS-PAGE, mass spectrometry, or HPLC.
-
Once the reaction is complete, remove the excess unreacted PEG linker and catalyst using a desalting column or dialysis.
-
The purified bioconjugate can be stored under appropriate conditions for the specific biomolecule.
Visualizing the Mechanism and Applications
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound in bioconjugation.
Caption: Mechanism of this compound Bioconjugation.
Caption: General Experimental Workflow for Bioconjugation.
Caption: ADC Mechanism of Action.
Conclusion
This compound is a versatile and powerful tool for bioconjugation, enabling the creation of stable and well-defined bioconjugates. The two-step mechanism, involving a straightforward deprotection followed by a highly specific oxime ligation, provides researchers with a reliable method for modifying proteins, peptides, and other biomolecules. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this technology for their research and therapeutic development endeavors. The stability of the resulting oxime bond makes it particularly well-suited for applications requiring long-term stability in biological environments, such as the development of antibody-drug conjugates and other targeted therapies.
References
The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group: A Technical Guide
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its widespread use is a testament to the ease of its introduction, its stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[2][3] This guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism, applications, quantitative data on its use, and specific experimental protocols for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to act as a temporary shield for amine functionalities.[4] Amines are nucleophilic and basic, and these properties can interfere with desired chemical transformations elsewhere in a molecule. By converting an amine to a tert-butyl carbamate, its nucleophilicity and basicity are effectively masked, allowing other reactions to proceed without unintended side reactions.
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is critical for complex, multi-step syntheses where sequential protection and deprotection are required.
Data Presentation: A Quantitative Overview
The following tables summarize typical reaction conditions and yields for the protection of amines with the Boc group and their subsequent deprotection.
Table 1: Boc Protection of Various Amines
| Substrate Type | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq) | TEA (1.2 eq) | DCM | RT | 1-4 | >95 |
| Primary Aromatic Amine | (Boc)₂O (1.1 eq) | DMAP (cat.) | MeCN | RT | 2-6 | ~90-98 |
| Secondary Aliphatic Amine | (Boc)₂O (1.2 eq) | DIPEA (1.5 eq) | THF | RT | 12-24 | ~85-95 |
| General Amines (Solvent-Free) | (Boc)₂O (1.1 eq) | Iodine (cat.) | None | RT | 0.5-2 | >90 |
Data compiled from multiple sources detailing general laboratory procedures.
Table 2: Boc Deprotection Conditions
| Acid Reagent | Co-solvent | Temp. (°C) | Time | Notes |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30-60 min | Most common method; reaction is often quantitative. |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | RT | 1-12 h | Generates the amine hydrochloride salt. |
| p-Toluenesulfonic Acid | DCM | RT | 1-3 h | Milder solid acid alternative to TFA. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12-24 h | Selectively cleaves secondary N-Boc groups. |
| Montmorillonite K10 Clay | Dichloroethane | Reflux | 1-5 h | Selectively cleaves aromatic N-Boc groups. |
Mechanism of Action
Boc Protection of Amines
The introduction of the Boc group is typically accomplished by reacting an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable species decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final product. The reaction is often accelerated by the addition of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Figure 1: Simplified workflow of the Boc protection reaction.
Boc Deprotection using Acid
The Boc group is renowned for its lability under acidic conditions. The most common reagent for its removal is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM). The deprotection mechanism involves several steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbamate a better leaving group.
-
Cleavage: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate salt).
The formation of the stable tert-butyl cation is the thermodynamic driving force for the cleavage, which is why this protecting group is acid-labile.
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Boc Protection of a Primary Aliphatic Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is completely consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-Boc protected amine.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in anhydrous DCM (approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA), typically as a 20-50% solution in DCM (using 5-10 equivalents of TFA), dropwise to the stirred solution. Note: Gas evolution (CO₂) will occur. Ensure the system is not closed.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Concentration: Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine is typically obtained as the TFA salt.
-
Neutralization (Optional, to obtain free amine): To obtain the free amine, dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash with a mild base such as saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Figure 3: Experimental workflow for a typical Boc deprotection and workup.
Conclusion
The Boc protecting group is a vital and versatile tool in the arsenal of the modern organic chemist. Its predictable reactivity, robust stability under a wide range of non-acidic conditions, and the facility of its removal make it an exceptional choice for the protection of amines in diverse synthetic applications. From foundational academic research to the industrial-scale production of pharmaceuticals, the strategic application of the Boc group continues to enable the synthesis of complex molecules with high precision and efficiency.
References
The Influence of PEG Spacer Length on Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the biological moiety to a payload is a critical design element that dictates the conjugate's overall efficacy and safety.[1] Polyethylene Glycol (PEG) has become a cornerstone in linker technology, employed as a spacer to modulate the physicochemical and pharmacological properties of the final conjugate.[2][3] PEGylation, the process of attaching PEG chains, enhances solubility, increases stability, prolongs circulatory half-life, and can reduce the immunogenicity of the therapeutic agent.[4][5]
This technical guide provides an in-depth analysis of how the length of the PEG spacer—the number of repeating ethylene glycol units—profoundly impacts conjugation efficiency and the subsequent performance of the bioconjugate.
The Role and Properties of PEG Spacers
PEG linkers are hydrophilic, flexible, and non-toxic polymers that serve as versatile spacers in bioconjugation. Their primary functions include:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic. This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing and stability. Hydrophilic PEG spacers shield the hydrophobic drug, preventing aggregation and improving the overall solubility of the conjugate.
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation time in the bloodstream. This extended half-life can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the payload or antibody, reducing recognition by the immune system and minimizing the potential for an adverse immune response.
-
Steric Hindrance Optimization: The PEG spacer provides physical separation between the antibody and the payload. This is crucial for preventing the payload from interfering with the antibody's binding site, thus preserving its biological activity. The length of the spacer can be tuned to optimize this separation.
Effect of PEG Spacer Length on Conjugation & Physicochemical Properties
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. A key trade-off exists: while longer PEG chains generally improve pharmacokinetic properties, they can also introduce steric hindrance that may decrease in vitro potency.
Studies have shown a clear trend where increasing PEG linker length leads to improved plasma exposure and lower clearance rates. For instance, in one study, ADCs with PEG side chains of 8, 12, and 24 units demonstrated significantly higher tumor exposures and tumor-to-plasma ratios compared to those with shorter PEG2 and PEG4 linkers. This suggests that a certain minimum PEG length is necessary to effectively mask the hydrophobicity of the payload. However, this effect can plateau; a study on a glucuronide-MMAE linker found that a PEG8 side chain was the minimum length for optimal clearance, with longer chains like PEG12 and PEG24 offering no significant further advantage.
The impact of PEG length on the Drug-to-Antibody Ratio (DAR) can vary depending on the specific payload and linker chemistry. For a hydrophobic linker-payload, incorporating a PEG12 spacer was shown to increase the achievable DAR, whereas for a less hydrophobic version, the same spacer reduced the DAR. This highlights the context-dependent nature of PEG spacer effects.
Table 1: Effect of PEG Spacer Length on Physicochemical and Pharmacokinetic Properties
| PEG Spacer Length | Impact on ADC Aggregation | Impact on Plasma Clearance | Impact on Plasma Exposure (AUC) | In Vivo Efficacy (Tumor Reduction) | Reference Conjugate/Study |
| Non-PEGylated | Higher tendency for aggregation | Highest | Lowest | ~11% | Control ADC (L540cy xenograft model) |
| PEG2 / PEG4 | Reduced aggregation | Lower than non-PEGylated | Increased | ~35-45% | ADCs with side-chain PEGylated drug-linkers |
| PEG8 / PEG12 / PEG24 | Significantly reduced aggregation | Lowest (optimal at PEG8) | Highest | ~75-85% | ADCs with side-chain PEGylated drug-linkers |
Note: Data is synthesized from multiple studies and represents general trends. Absolute values are highly dependent on the specific antibody, payload, and experimental model.
Effect of PEG Spacer Length on Biological Properties
The length of the PEG spacer also modulates the biological activity of the conjugate.
-
Binding Affinity and Steric Hindrance: While PEG spacers are used to reduce steric hindrance between the antibody and its target, a very long PEG chain can sometimes wrap around the conjugate and interfere with its binding activity, leading to reduced potency. Conversely, a linker that is too short may not provide enough separation, also leading to steric clash. Studies on bombesin antagonist analogs showed that increasing the mini-PEG spacer length from PEG2 to PEG6 resulted in a slight decrease in receptor binding affinity (IC50 values increased from 3.1 to 5.8 nM).
-
In Vivo Efficacy: The improved pharmacokinetics conferred by longer PEG chains often translates to enhanced in vivo efficacy. In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers led to a 75-85% reduction in tumor weight, compared to only 35-45% for ADCs with shorter PEG2 and PEG4 linkers. This demonstrates that the prolonged circulation and higher tumor accumulation associated with longer PEG chains can overcome a potential slight decrease in in vitro potency.
Table 2: Effect of PEG Spacer Length on Biological Properties
| PEG Spacer Length | Receptor Binding Affinity (IC50) | In Vitro Cytotoxicity | In Vivo Tumor Uptake | Key Observation | Reference Conjugate/Study |
| PEG2 | 3.1 ± 0.2 nM | Generally higher | Lower | High affinity, but lower tumor exposure. | ⁶⁸Ga-NOTA-PEGn-RM26 |
| PEG3 | 3.9 ± 0.3 nM | - | High (4.6 ± 0.6 %ID/g) | Optimal balance of affinity and biodistribution in this study. | ⁶⁸Ga-NOTA-PEGn-RM26 |
| PEG4 | 5.4 ± 0.4 nM | - | - | Affinity starts to decrease slightly. | ⁶⁸Ga-NOTA-PEGn-RM26 |
| PEG6 | 5.8 ± 0.3 nM | - | - | Lowest affinity in the tested series. | ⁶⁸Ga-NOTA-PEGn-RM26 |
| PEG8 / PEG12 / PEG24 | May be slightly reduced | May be slightly reduced | Significantly higher | Improved PK leads to superior tumor accumulation and efficacy. | ADCs with side-chain PEGylated drug-linkers |
Note: The choice of an optimal PEG linker length is specific to the antibody, payload, and target, requiring empirical evaluation.
Experimental Workflows and Protocols
The development and characterization of bioconjugates with varying PEG spacer lengths involve a systematic workflow, from initial conjugation to detailed characterization.
Representative Experimental Protocol: Lysine-Directed ADC Conjugation
This protocol outlines a general method for conjugating a drug-PEG-linker construct to surface-exposed lysine residues on a monoclonal antibody.
1. Materials and Reagents:
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL.
-
Buffer: Reaction Buffer (e.g., PBS, pH 7.4-8.5).
-
Drug-Linker: NHS-PEGn-Payload (e.g., NHS-PEG8-MMAE), dissolved in DMSO.
-
Reducing Agent (for cysteine conjugation, if applicable): TCEP or DTT.
-
Purification: Desalting columns (e.g., Sephadex G-25), Size Exclusion Chromatography (SEC).
-
Characterization: UV-Vis Spectrophotometer, HPLC system with Hydrophobic Interaction (HIC) or Reversed-Phase (RP) column.
2. Antibody Preparation:
-
Buffer exchange the stock antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer by measuring absorbance at 280 nm.
3. Conjugation Reaction:
-
Dissolve the NHS-activated Drug-PEG-Linker in anhydrous DMSO to a stock concentration (e.g., 10 mM).
-
Add a calculated molar excess (e.g., 5-10 fold) of the Drug-Linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching reagent like Tris or glycine to consume any unreacted NHS-ester.
4. ADC Purification:
-
Remove unconjugated drug-linker and other small molecules by passing the reaction mixture through desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
For higher purity and to analyze aggregation, perform Size Exclusion Chromatography (SEC).
5. ADC Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A simple method to determine average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) if their spectra are distinct.
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for cysteine-conjugated ADCs. It separates species based on hydrophobicity, allowing quantification of antibodies with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted peak areas.
-
Reversed-Phase HPLC (RP-HPLC): Often used after reducing the ADC to separate light and heavy chains, allowing for DAR calculation based on the weighted peak areas of drug-loaded chains.
-
Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits to confirm the drug load distribution.
-
-
Binding Affinity: Perform ELISA or Surface Plasmon Resonance (SPR) to confirm that the conjugation has not compromised the antibody's ability to bind to its target antigen.
-
In Vivo Studies: Conduct pharmacokinetic (PK) studies in relevant animal models (e.g., rodents) by administering ADCs with different PEG lengths intravenously and collecting blood samples at various time points to measure ADC concentration using ELISA.
Logical Relationships and Signaling
The choice of PEG spacer length creates a cascade of effects that ultimately determine the therapeutic index of the bioconjugate.
For an ADC, the ultimate goal is to leverage these properties to effectively deliver a cytotoxic payload to a cancer cell.
Conclusion
The length of the PEG spacer is a critical design parameter in bioconjugation that significantly influences the therapeutic index of drugs like ADCs. Longer PEG chains generally enhance pharmacokinetic properties, leading to prolonged circulation and greater accumulation at the target site, which often translates to superior in vivo efficacy. However, this must be balanced against a potential reduction in in vitro potency due to steric hindrance. There is no single optimal PEG length; the ideal choice is context-dependent and must be determined empirically, considering the specific characteristics of the antibody, the hydrophobicity of the payload, and the biological target. A systematic evaluation of a range of PEG spacer lengths is therefore a crucial step in the preclinical development of any novel bioconjugate.
References
A Comprehensive Technical Guide to Boc-Aminooxy-PEG2: Safety, Handling, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of Boc-Aminooxy-PEG2, a bifunctional linker critical in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document synthesizes safety data, physical and chemical properties, and detailed experimental protocols to ensure its effective and safe use in research and development.
Chemical Identity and Properties
This compound, systematically named tert-butyl (2-(2-(aminooxy)ethoxy)ethoxy)carbamate, is a polyethylene glycol (PEG) derivative featuring a Boc-protected aminooxy group and a terminal functional group, typically an amine or an alcohol. The PEG spacer enhances aqueous solubility, while the terminal groups provide versatile conjugation handles.
Table 1: Physical and Chemical Properties of this compound Amine
| Property | Value | Source |
| Molecular Formula | C11H24N2O5 | [][2] |
| Molecular Weight | 264.32 g/mol | [][2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Temperature | -20°C |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Density | 1.108 ± 0.06 g/cm³ | |
| Boiling Point | 405.7 ± 35.0 °C | |
| pKa | 12.23 ± 0.46 |
Note: The predicted values are computational estimates and should be used as a guide.
Safety and Handling
The safe handling of this compound is paramount. The following information is compiled from various Safety Data Sheets (SDS).
Hazard Identification
This compound and its derivatives are classified with the following hazards under the Globally Harmonized System (GHS):
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate exposure risks, the following PPE and handling procedures are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure easy access to a safety shower and eyewash station.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, use a suitable respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable.
-
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.
-
Stability: The compound is stable under recommended storage conditions.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
-
Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid release into the environment.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols and Applications
This compound is a versatile linker used primarily for bioconjugation via oxime ligation. This involves two key steps: the deprotection of the Boc group to reveal the reactive aminooxy functionality, and the subsequent reaction with an aldehyde or ketone.
Boc Deprotection Protocol
The tert-butyloxycarbonyl (Boc) protecting group is readily removed under mild acidic conditions.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound derivative in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected aminooxy-PEG2 derivative.
Oxime Ligation Protocol for Protein Labeling
Following deprotection, the aminooxy-PEG2 linker can be conjugated to a protein that has been engineered or modified to contain an aldehyde or ketone group.
Materials:
-
Deprotected Aminooxy-PEG2 linker
-
Aldehyde or ketone-modified protein
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or phosphate-buffered saline, pH 6.5-7.5)
-
(Optional) Aniline catalyst (stock solution in DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of the deprotected Aminooxy-PEG2 linker in an appropriate solvent (e.g., DMSO).
-
Dissolve the aldehyde or ketone-modified protein in the chosen coupling buffer.
-
Add the Aminooxy-PEG2 linker solution to the protein solution. A typical molar excess for the linker is 10-50 fold relative to the protein.
-
(Optional) To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the conjugation efficiency using techniques such as SDS-PAGE or Mass Spectrometry.
-
Purify the resulting PEGylated protein from excess reagents using a desalting column or dialysis.
Application in PROTAC Synthesis
This compound is a valuable building block in the modular synthesis of PROTACs, connecting a target protein ligand to an E3 ligase ligand.
Logical Workflow:
-
Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is modified to contain a carbonyl group (aldehyde or ketone).
-
Linker Preparation: The this compound is deprotected as described in section 3.1 to expose the aminooxy group.
-
First Conjugation: The deprotected aminooxy-PEG linker is reacted with the carbonyl-containing ligand via oxime ligation.
-
Second Ligand Attachment: The other end of the PEG linker (e.g., an amine) is then coupled to the second ligand, often through an amide bond formation reaction.
Conclusion
This compound is a key enabling reagent for researchers in drug development and chemical biology. Its bifunctional nature, coupled with the solubility-enhancing properties of the PEG spacer, makes it an ideal choice for creating stable bioconjugates and sophisticated molecules like PROTACs. Adherence to the safety guidelines and handling procedures outlined in this guide is essential for its safe and effective implementation in the laboratory. The provided protocols offer a foundational framework for its use in common bioconjugation workflows.
References
A Technical Guide to Boc-Aminooxy-PEG2: Properties, Suppliers, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-Aminooxy-PEG2, a versatile heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide details its chemical properties, commercial availability, and provides a step-by-step experimental protocol for its application in forming stable oxime bonds.
Core Concepts and Applications
This compound is a polyethylene glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a functional group at the other, connected by a two-unit PEG spacer. The PEG spacer enhances the solubility and stability of conjugated molecules, improves pharmacokinetic properties, and reduces potential toxicity. The key functionalities of this linker lie in its two terminal groups. The Boc-protected aminooxy group, after deprotection under mild acidic conditions, readily reacts with aldehydes or ketones to form a highly stable oxime linkage. This bioorthogonal reaction is highly chemoselective, minimizing side reactions with other functional groups present in biomolecules.
The versatility of this compound stems from the variety of functional groups that can be present at the other terminus, including amines, azides, carboxylic acids, and alcohols. This allows for a wide range of conjugation strategies. For instance, derivatives with a terminal azide group can participate in "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). Amine-terminated variants can react with activated esters or carboxylic acids to form stable amide bonds.
These characteristics make this compound and its derivatives invaluable tools in drug development and biomedical research. They are frequently used to link bioactive molecules to polymers, nanoparticles, or antibodies. In the burgeoning field of ADCs, these linkers are employed to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Similarly, in PROTAC technology, they serve to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.
Commercial Supplier and Product Data
A variety of commercial suppliers offer this compound and its derivatives with different terminal functionalities. The following table summarizes key quantitative data for representative products from several vendors.
| Product Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| t-Boc-Aminooxy-PEG2-azide | Cenmed | C007B-419949 | 252378-68-0 | C11H22N4O5 | 290.32 | >96% |
| N-Boc-Aminooxy-PEG2-CH2COOH | Precise PEG | AG-2691Q5 | 2098983-14-1 | C11H21NO7 | 279.29 | >96% |
| t-Boc-Aminooxy-PEG2-azide | AxisPharm | - | 252378-68-0 | - | - | High Purity |
| t-Boc-Aminooxy-PEG2-alcohol | Parchem | - | 52880-57-6 | - | - | - |
| t-Boc-Aminooxy-PEG2-Amine | CD Bioparticles | - | - | - | - | - |
| t-Boc-Aminooxy-PEG2-CH2CO2H | BroadPharm | BP-23625 | 2098983-14-1 | C11H21NO7 | 279.3 | 98% |
| This compound-C2-amine | MedchemExpress | HY-140426 | 252378-69-1 | C11H24N2O5 | 264.32 | 98.0% |
| Boc Aminooxy-PEG2-Azide | Precise PEG | AG-1732 | 252378-68-0 | C11H22N4O5 | 290.32 | >96% |
| This compound | BOC Sciences | BPG-0813 | 1807503-86-1 | C9H19NO5 | 221.25 | ≥95% |
Experimental Protocols
The following sections provide detailed methodologies for the deprotection of the Boc group and subsequent oxime ligation.
Boc Deprotection Protocol
The Boc protecting group can be efficiently removed under mild acidic conditions to yield the free aminooxy group.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in DCM (e.g., 10 mg/mL).
-
Add an equal volume of a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG2 derivative.
Oxime Ligation Protocol for Conjugation to an Aldehyde-Containing Protein
This protocol describes a general method for conjugating the deprotected aminooxy-PEG2 linker to a protein that has been modified to contain aldehyde groups.
Materials:
-
Deprotected Aminooxy-PEG2 derivative
-
Aldehyde-modified protein (e.g., an oxidized glycoprotein)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 6.5-7.5.[1]
-
Aniline (optional, as a catalyst)
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the deprotected Aminooxy-PEG2 derivative in the reaction buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the Aminooxy-PEG2 solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.[2]
-
For catalyzed reactions, add aniline to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime bond formation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[2]
-
-
Reaction Quenching (Optional):
-
To consume any unreacted aldehyde groups on the protein, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted Aminooxy-PEG2 linker and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for creating an antibody-drug conjugate using this compound technology.
Caption: Chemical scheme of Boc deprotection and subsequent oxime ligation.
References
A Technical Guide to the Applications of Boc-Aminooxy-PEG2 in Bioconjugation
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications of Boc-Aminooxy-PEG2. This heterobifunctional linker is a valuable tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemistry and Functionality
This compound is a polyethylene glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a reactive group at the other, which can be varied to suit different conjugation strategies (e.g., amine, carboxylic acid, azide). The key chemical transformation enabled by this linker is the formation of a stable oxime bond.
The Boc protecting group provides stability during storage and synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy group. This aminooxy group then readily reacts with an aldehyde or ketone moiety on a target molecule to form a highly stable oxime linkage, a reaction that can be performed under aqueous and biocompatible conditions.[1][] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[][]
Applications in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety. PEG linkers, such as this compound, are widely used to improve the water solubility and stability of ADCs, prolong their half-life, and reduce immunogenicity.
Experimental Workflow for ADC Synthesis with Aminooxy-PEG Linkers
A general workflow for the synthesis of an ADC using an aminooxy-PEG linker involves the site-specific introduction of an aldehyde group onto the antibody. This can be achieved through the oxidation of glycans on the antibody. The Boc-protected aminooxy-PEG linker is then conjugated to the cytotoxic payload. Following deprotection of the Boc group, the payload-linker construct is reacted with the aldehyde-modified antibody to form the final ADC via a stable oxime bond.
Quantitative Data: In Vitro Cytotoxicity of ADCs
The in vitro cytotoxicity of ADCs is a critical parameter for evaluating their potency and is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for ADCs with different linker technologies to illustrate how such data is presented. It is important to note that these values are highly dependent on the antibody, payload, linker, and cell line used.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-cleavable, PEGylated | Auristatin | HER2+ (BT-474) | 20-50 | |
| Protease-cleavable (Val-Cit) | Auristatin | HER2+ (SK-BR-3) | 5-15 | |
| Non-cleavable (SMCC) | Auristatin | HER2+ (BT-474) | 30-60 |
Mechanism of Action of MMAE-based ADCs
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Upon internalization of the ADC into a cancer cell, the linker is cleaved, releasing MMAE. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation. PEG linkers, including this compound, are frequently used in PROTAC design to modulate solubility and cell permeability.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a this compound linker typically involves a modular approach. The target protein-binding ligand, often containing a ketone or aldehyde, is synthesized separately from the E3 ligase-binding ligand, which is conjugated to the other end of the this compound linker. After deprotection of the Boc group, the two fragments are joined via oxime ligation to form the final PROTAC.
Quantitative Data: PROTAC Degradation Efficiency
The efficiency of a PROTAC is measured by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides representative data for sEH PROTACs with varying PEG linker lengths.
| PROTAC | Linker | Dmax (%) | DC50 (nM) | Reference |
| 21b | PEG2 | <10 | >1000 | |
| 21e | PEG5 | 35 | ~100 | |
| 21f | PEG6 | <20 | >1000 |
Note: This table illustrates the impact of PEG linker length on PROTAC efficiency for a specific target. The optimal linker length is target-dependent.
General Mechanism of Action of PROTACs
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalyze further degradation cycles.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing a this compound linker for bioconjugation. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates.
Boc Deprotection of this compound-Payload
Objective: To remove the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound-Payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the this compound-Payload conjugate in DCM (e.g., 10 mg/mL).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene to remove residual TFA.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Aminooxy-PEG2-Payload.
Oxime Ligation to an Aldehyde-Modified Antibody
Objective: To conjugate the aminooxy-functionalized payload to an aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Aminooxy-PEG2-Payload in a compatible co-solvent (e.g., DMSO)
-
Aniline (optional, as a catalyst)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare a solution of the aldehyde-modified antibody at a known concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the Aminooxy-PEG2-Payload in DMSO.
-
Add the Aminooxy-PEG2-Payload solution to the antibody solution to achieve a desired molar excess (e.g., 5-20 fold excess). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain antibody stability.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.
-
Monitor the progress of the conjugation by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting ADC from excess payload-linker and other reagents using size-exclusion chromatography.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Conclusion
This compound and its derivatives are versatile and powerful tools for the construction of complex bioconjugates. The ability to form a stable oxime bond under mild conditions makes this linker particularly suitable for the development of ADCs and PROTACs. The inclusion of a PEG spacer offers significant advantages in terms of solubility and pharmacokinetic properties. By understanding the core chemistry and leveraging the modularity of this linker system, researchers can advance the design and synthesis of next-generation targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-Aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-Aminooxy-PEG2 for the site-specific labeling of proteins. This bifunctional linker enables the covalent attachment of various molecules to proteins through a stable oxime bond, a technique widely employed in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and other protein-based reagents.[1]
Introduction to this compound Labeling
This compound is a versatile linker molecule featuring a Boc-protected aminooxy group and a polyethylene glycol (PEG) spacer. The aminooxy group allows for a highly specific reaction with carbonyl groups (aldehydes and ketones) to form a stable oxime linkage.[2] This bioorthogonal reaction is particularly useful for labeling proteins at specific sites that have been engineered to contain a carbonyl group, or for labeling the carbohydrate moieties of glycoproteins after mild oxidation.
The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the aminooxy functionality during storage and handling, and it can be readily removed under mild acidic conditions to reveal the reactive aminooxy group just prior to the conjugation reaction. The short PEG2 spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, and can reduce steric hindrance.[1]
The primary application of this technology is in the field of bioconjugation, where precise control over the location and stoichiometry of labeling is crucial for preserving the biological activity of the protein and for the efficacy of the final product, such as in the development of ADCs.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related aminooxy-PEG linkers in protein conjugation.
Table 1: Reaction Conditions for Boc Deprotection and Oxime Ligation
| Parameter | Condition | Notes |
| Boc Deprotection | ||
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection. |
| Concentration | 10-50% TFA in DCM | The concentration can be adjusted based on the sensitivity of the protein. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions help preserve protein integrity. |
| Reaction Time | 30 - 60 minutes | The reaction progress should be monitored. |
| Oxime Ligation | ||
| pH | 6.5 - 7.5 | Optimal pH range for efficient oxime bond formation. |
| Temperature | 4 - 25 °C | The reaction can be performed at room temperature or refrigerated. |
| Reaction Time | 1 - 12 hours | Reaction time can be optimized based on the specific protein and linker concentration. |
| Catalyst (optional) | Aniline or aniline derivatives | Can significantly accelerate the rate of oxime ligation. |
Table 2: Characterization of PEGylated Antibody-Drug Conjugates (ADCs)
| Parameter | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | A DAR of 2 to 4 is often targeted to balance efficacy and toxicity. |
| Labeling Efficiency | SDS-PAGE, Mass Spectrometry | Can achieve high site-specificity and labeling efficiency (>90%). |
| Aggregate Formation | Size Exclusion Chromatography (SEC) | PEGylation helps to reduce aggregation of hydrophobic drug-linker conjugates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | The potency of the conjugated drug is maintained or slightly reduced. |
| Pharmacokinetics (in vivo) | ELISA, LC-MS/MS | PEGylation generally leads to a longer plasma half-life and improved pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG2 linker.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add TFA to the solution to achieve a final concentration of 10-50%.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected Aminooxy-PEG2 (as a TFA salt) can be used directly in the subsequent conjugation reaction or further purified if necessary.
Protocol 2: Site-Specific Labeling of an Aldehyde-Tagged Antibody
This protocol outlines the conjugation of the deprotected Aminooxy-PEG2 to an antibody that has been engineered to contain a site-specific aldehyde group.
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Aminooxy-PEG2 (from Protocol 1)
-
Aniline (optional, as a catalyst)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Purification column (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Buffer Exchange: Exchange the buffer of the aldehyde-tagged antibody solution to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Prepare Aminooxy-PEG2 Solution: Dissolve the deprotected Aminooxy-PEG2 in the Reaction Buffer to a desired stock concentration.
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the Aminooxy-PEG2 solution to the antibody solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove the excess linker and other small molecules by SEC using an appropriate column for the size of the antibody.
-
Alternatively, HIC can be used to separate the labeled antibody from the unlabeled antibody and other impurities.
-
-
Characterization:
-
Analyze the purified antibody-PEG2 conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) or labeling efficiency using UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the biological activity of the conjugated antibody using a relevant in vitro assay.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Targeted drug delivery using an antibody-drug conjugate.
References
Application Notes and Protocols for the Use of Boc-Aminooxy-PEG2 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] Boc-Aminooxy-PEG2 is a heterobifunctional linker containing a Boc-protected aminooxy group and a two-unit polyethylene glycol (PEG) spacer.[4][5] This linker enables the site-specific conjugation of a payload to an antibody through a stable oxime bond.
The aminooxy group reacts specifically with an aldehyde or ketone group, which can be introduced into the antibody, to form a stable oxime linkage. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting ADC. The Boc protecting group on the aminooxy functionality allows for controlled, sequential conjugation steps. This document provides detailed protocols for the generation of ADCs using this compound, from antibody modification to ADC characterization and in vitro evaluation.
Key Features of this compound in ADC Development:
-
Site-Specific Conjugation: Enables precise control over the location of payload attachment, leading to a more homogeneous ADC product.
-
Stable Oxime Linkage: The oxime bond formed is highly stable under physiological conditions, minimizing premature payload release.
-
Enhanced Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility and circulation half-life of the ADC.
-
Versatility: Compatible with various payloads that can be derivatized with a corresponding reactive group.
Experimental Protocols
This section details the key experimental procedures for developing an ADC using this compound. The overall workflow involves the introduction of a carbonyl group (aldehyde) onto the antibody, deprotection of the this compound-payload conjugate, the conjugation reaction via oxime ligation, and subsequent purification and characterization of the ADC.
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the generation of aldehyde groups on the antibody's glycan domains, which will serve as reactive handles for the aminooxy linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in cold PBS.
-
Oxidation Reaction:
-
Cool the antibody solution and a freshly prepared sodium meta-periodate solution (e.g., 20 mM in Reaction Buffer) to 4°C.
-
Add the cold sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
-
Quenching and Buffer Exchange:
-
Quench the reaction by adding an excess of a diol-containing reagent like glycerol or ethylene glycol.
-
Immediately remove excess periodate and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.2-7.5) using a pre-equilibrated desalting column.
-
-
Concentration Determination: Measure the concentration of the oxidized antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Preparation of Aminooxy-PEG2-Payload Conjugate
This protocol outlines the deprotection of the Boc group from this compound and its subsequent conjugation to a payload. This example assumes the payload has a reactive group (e.g., an NHS ester) that can react with the amine that will be exposed on the PEG linker after another functional group is added to the aminooxy end. For this protocol, we will assume a payload with a maleimide group for reaction with a thiol-containing linker.
Materials:
-
This compound-Thiol
-
Payload-Maleimide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction Buffer: PBS with 10 mM EDTA, pH 7.0
-
RP-HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound-Thiol in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected Aminooxy-PEG2-Thiol.
-
-
Payload Conjugation:
-
Dissolve the deprotected Aminooxy-PEG2-Thiol and the Payload-Maleimide in the Reaction Buffer. A slight molar excess of the payload is recommended.
-
React for 2-4 hours at room temperature.
-
-
Purification: Purify the Aminooxy-PEG2-Payload conjugate using RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Protocol 3: Antibody-Payload Conjugation via Oxime Ligation
This is the core conjugation step where the aminooxy-functionalized payload is linked to the aldehyde-containing antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
Aminooxy-PEG2-Payload from Protocol 2
-
Conjugation Buffer: PBS, pH 6.5-7.5
-
Aniline (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine the oxidized antibody (e.g., at 5 mg/mL) and the Aminooxy-PEG2-Payload. A 10-50 fold molar excess of the linker-payload is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle agitation. The optimal reaction time should be determined empirically.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unreacted linker-payload and other impurities.
Protocol 4: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of different drug-loaded species (DAR 0, 2, 4, etc.).
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for accurate DAR determination.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the percentage of monomer, aggregates, and fragments in the ADC preparation.
3. In Vitro Cytotoxicity Assay:
-
Cell Lines: Use a target antigen-positive cell line and a negative control cell line.
-
Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound.
Data Presentation
The following tables provide representative quantitative data for an ADC developed using an aminooxy-PEG linker.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Parameter | Result |
|---|---|---|
| HIC-HPLC | Average DAR | 3.8 |
| DAR 0 | 5% | |
| DAR 2 | 25% | |
| DAR 4 | 60% | |
| DAR 6 | 10% | |
| DAR 8 | <1% | |
| UV-Vis Spectroscopy | Average DAR | 3.9 |
| LC-MS (Intact Mass) | Average DAR | 3.85 |
Table 2: ADC Purity and Stability
| Parameter | Result |
|---|---|
| Purity (SEC-HPLC) | |
| Monomer | >98% |
| Aggregates | <2% |
| Fragments | <0.5% |
| Stability (in human plasma at 37°C) | |
| % Payload Release at 24h | <1% |
| % Payload Release at 72h | <3% |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target-Positive Cells (e.g., HER2+) | Target-Negative Cells (e.g., HER2-) |
|---|---|---|
| ADC (Payload: MMAE) | 1.5 nM | >1000 nM |
| Unconjugated Antibody | >1000 nM | >1000 nM |
| Free Payload (MMAE) | 0.5 nM | 0.8 nM |
Visualizations
Experimental Workflow
References
- 1. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxime Ligation using Boc-Aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond between an aminooxy-functionalized molecule and an aldehyde or ketone.[1][2] This reaction is particularly valuable in chemical biology and drug development for its ability to proceed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules such as proteins, peptides, and nucleic acids.[1][3] The use of a PEG (polyethylene glycol) linker, such as in Boc-Aminooxy-PEG2, can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures stability during storage and allows for controlled, sequential conjugation by requiring a deprotection step prior to the ligation reaction. This application note provides detailed protocols for the deprotection of this compound and its subsequent use in oxime ligation, along with quantitative data to guide experimental design.
Key Features of Oxime Ligation with this compound:
-
High Chemoselectivity: The reaction is specific between the aminooxy group and an aldehyde or ketone, minimizing side reactions with other functional groups found in biomolecules.
-
Stable Oxime Bond: The resulting oxime linkage is highly stable under physiological conditions.
-
Mild Reaction Conditions: The ligation can be performed in aqueous buffers at or near neutral pH.
-
Tunable Reaction Kinetics: Reaction rates can be significantly enhanced by the use of nucleophilic catalysts, such as aniline and its derivatives.
-
Enhanced Solubility and Biocompatibility: The short PEG linker can improve the solubility of the conjugated molecule.
Experimental Protocols
Deprotection of this compound
The Boc protecting group must be removed to reveal the reactive aminooxy group. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Under a nitrogen or argon atmosphere, add an equal volume of a 20-50% solution of TFA in DCM to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting deprotected Aminooxy-PEG2 TFA salt can be used directly in the subsequent ligation step or further purified if necessary.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
Application Notes: Bioconjugation of Peptides with Boc-Aminooxy-PEG2 via Oxime Ligation
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic profiles, increase stability against proteolytic degradation, reduce immunogenicity, and enhance solubility.[1][2][3] One of the most effective and chemoselective methods for PEGylation is oxime ligation, which forms a stable oxime bond between an aminooxy group and an aldehyde or ketone.[4][5]
These application notes provide a detailed protocol for the bioconjugation of peptides using Boc-Aminooxy-PEG2, a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the aminooxy moiety until it is ready for conjugation. The subsequent oxime ligation reaction is bioorthogonal, proceeding under mild aqueous conditions with high specificity, thereby avoiding interference with other functional groups present in the peptide. This methodology is particularly valuable for drug development professionals seeking to create well-defined peptide-PEG conjugates.
Principle of the Reaction
The bioconjugation process involves two primary stages:
-
Boc Deprotection: The terminal aminooxy group of the PEG linker is protected by a Boc group, which must be removed to enable conjugation. This is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which cleaves the Boc group to expose the reactive aminooxy nucleophile (-ONH2).
-
Oxime Ligation: The deprotected aminooxy-PEG reacts with a peptide containing an aldehyde or ketone moiety. This reaction, often catalyzed by nucleophilic catalysts like aniline at a slightly acidic pH (4-5), results in the formation of a highly stable oxime linkage (-C=N-O-).
Experimental Protocols
This section details the step-by-step procedures for peptide modification, PEG linker activation, conjugation, and subsequent purification and characterization.
Protocol 1: Introduction of an Aldehyde or Ketone Moiety into the Peptide
For the oxime ligation to occur, the peptide must possess a carbonyl group. This can be achieved through several methods during or after solid-phase peptide synthesis (SPPS).
Method A: N-terminal Aldehyde Generation from a Thiazolidine (Thz) Precursor
-
Synthesize the peptide on a solid support using standard Fmoc-SPPS chemistry. For the N-terminal residue, incorporate a thiazolidine (Thz) protected cysteine analog.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purify the crude Thz-peptide by reverse-phase HPLC (RP-HPLC).
-
To unmask the aldehyde, treat the Thz-peptide with a metal catalyst such as PdCl2 or under metal-free conditions with an excess of an aminooxy compound in an acidic buffer (pH 2-4.5).
Method B: Site-Specific Incorporation of a Ketone-Containing Amino Acid
-
During SPPS, incorporate a non-canonical amino acid containing a ketone group, such as p-acetylphenylalanine.
-
Proceed with peptide synthesis, cleavage, and purification as standard. The ketone moiety is stable to standard SPPS conditions.
Protocol 2: Deprotection of this compound
-
Dissolve this compound in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Remove the TFA and DCM under reduced pressure (roto-evaporation).
-
The resulting deprotected aminooxy-PEG2 can be used directly or after purification.
Protocol 3: Oxime Ligation - Peptide-PEG Conjugation
-
Dissolve the aldehyde or ketone-containing peptide in an aqueous buffer, typically 100 mM sodium acetate or ammonium acetate, pH 4.5.
-
Dissolve the deprotected aminooxy-PEG2 in the same buffer. A co-solvent like DMSO may be used if solubility is limited.
-
Combine the peptide and a 1.5 to 5-fold molar excess of the deprotected aminooxy-PEG2.
-
Add an aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature for 2-16 hours.
-
Monitor the reaction progress by RP-HPLC or LC-MS to observe the formation of the higher molecular weight conjugate and consumption of the peptide starting material.
Protocol 4: Purification of the PEG-Peptide Conjugate
The purification of PEGylated peptides can be challenging due to the heterogeneity and properties of PEG. A combination of chromatographic techniques is often necessary.
-
Size Exclusion Chromatography (SEC): This is the primary method for removing unreacted, low molecular weight PEG linkers and other small molecules from the larger PEG-peptide conjugate.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is effective for separating the PEG-peptide conjugate from the unreacted native peptide based on differences in hydrophobicity. A shallow gradient of acetonitrile in water (with 0.1% TFA) is typically used.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEGylation can shield surface charges on the peptide, this technique can be used to separate the conjugate from the un-PEGylated peptide.
Protocol 5: Characterization of the Final Conjugate
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the identity of the conjugate by verifying its molecular weight. The observed mass should correspond to the sum of the peptide mass and the mass of the PEG linker.
-
HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak corresponding to the conjugate indicates high purity.
-
SDS-PAGE: For larger peptides, SDS-PAGE can visualize the increase in molecular weight upon PEGylation. The PEGylated peptide will migrate slower than the unconjugated peptide.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Specification | Supplier |
| This compound | >95% Purity | BroadPharm, Vector Labs, etc. |
| Aldehyde/Ketone Peptide | >95% Purity, Lyophilized | Custom Synthesis |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |
| Aniline | Reagent Grade | Standard Chemical Supplier |
| Sodium Acetate Buffer | 1 M Stock, pH 4.5 | Lab Prepared |
| Acetonitrile (ACN) | HPLC Grade | Standard Chemical Supplier |
| Purification Columns | SEC, C18 RP-HPLC, IEX | Appropriate for scale |
Table 2: Typical Oxime Ligation Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH | 4.0 - 5.0 | Optimal for oxime formation rate and stability. |
| Temperature | Room Temperature (20-25°C) | Mild conditions preserve peptide integrity. |
| Peptide Concentration | 1-5 mM | Higher concentrations can accelerate the reaction. |
| PEG:Peptide Molar Ratio | 1.5:1 to 5:1 | Excess PEG linker drives the reaction to completion. |
| Catalyst (Aniline) | 10-20 mM | Significantly increases reaction rate. |
| Reaction Time | 2 - 16 hours | Monitor by LC-MS for completion. |
Table 3: Example Characterization Data for a Hypothetical 2 kDa Peptide
| Analyte | Expected MW (Da) | Observed MW (Da) by ESI-MS | Purity by RP-HPLC (%) |
| Unconjugated Peptide | 2000.0 | 2000.2 | >98 |
| This compound | 264.3 | - | - |
| Deprotected Aminooxy-PEG2 | 164.2 | - | - |
| Peptide-PEG2 Conjugate | 2147.2 (Peptide + PEG - H2O) | 2147.5 | >95 (post-purification) |
Visualizations
Caption: Chemical scheme of Boc deprotection and subsequent oxime ligation.
Caption: High-level workflow for peptide-PEG2 bioconjugation.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
Application Notes and Protocols for Boc-Aminooxy-PEG2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-Aminooxy-PEG2 as a linker in the synthesis and development of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and data are presented to guide researchers in the effective application of this versatile linker for targeted protein degradation.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility. This compound is a bifunctional linker featuring a Boc-protected aminooxy group at one end and a functional group for conjugation at the other, offering a strategic tool for PROTAC synthesis. The Boc protecting group allows for controlled, stepwise assembly of the PROTAC molecule.
Application Highlight: IRAK4 Degradation in Lymphoma
A notable application of a PEG2 linker, structurally related to this compound, is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the MYD88 signaling pathway, which is constitutively active in certain types of diffuse large B-cell lymphoma (DLBCL) due to the MYD88 L265P mutation.[1] By degrading IRAK4, it is possible to block both its kinase and scaffolding functions, offering a potential therapeutic advantage over simple inhibition.[1]
A synthesized PROTAC, compound 9, which incorporates a PEG2 linker to connect an IRAK4 inhibitor to the E3 ligase ligand pomalidomide, has demonstrated potent and specific degradation of IRAK4 in lymphoma cell lines.[1]
Quantitative Data Summary
The following table summarizes the IRAK4 degradation efficiency of a series of PROTACs with varying linker lengths, highlighting the superior performance of the PROTAC with a PEG2 linker (compound 9).
| Compound | Linker Structure | IRAK4 Degradation in OCI-LY10 Cells (1 µM, 24h) | IRAK4 Degradation in TMD8 Cells (1 µM, 24h) |
| 2 | Ethyl | No significant degradation | No significant degradation |
| 3 | Propyl | No significant degradation | No significant degradation |
| 4 | Butyl | No significant degradation | No significant degradation |
| 5 | Pentyl | No significant degradation | No significant degradation |
| 6 | Hexyl | No significant degradation | No significant degradation |
| 7 | Heptyl | Moderate degradation | Moderate degradation |
| 8 | PEG1 | No significant degradation | No significant degradation |
| 9 | PEG2 | Vast decrease in IRAK4 level | Potent reduction in IRAK4 level |
Data summarized from Western blot analysis presented in Duan, W., et al. (2020).[1]
Signaling Pathway and Experimental Workflow
The development of IRAK4-targeting PROTACs involves a systematic workflow from synthesis to cellular evaluation. The ultimate goal is to disrupt the IRAK4-NF-κB signaling pathway, which is crucial for the survival of MYD88-mutant lymphoma cells.
Experimental Protocols
The following protocols are based on the synthesis and evaluation of IRAK4-targeting PROTACs as described by Duan, W., et al. (2020).[1]
Protocol 1: Synthesis of an IRAK4-Targeting PROTAC with a PEG2 Linker
This protocol outlines the key steps for coupling the IRAK4 inhibitor, the PEG2 linker, and the E3 ligase ligand.
Materials:
-
IRAK4 inhibitor with a carboxylic acid handle
-
Mono-Boc-protected amino-PEG2-amine
-
Pomalidomide
-
Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide)
-
TFA (trifluoroacetic acid)
-
DCM (dichloromethane)
Procedure:
-
Synthesis of Linker-Pomalidomide Conjugate:
-
React pomalidomide with a suitable precursor to introduce a reactive handle for linker attachment.
-
Couple the mono-Boc-protected amino-PEG2-amine to the pomalidomide derivative.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected linker-pomalidomide conjugate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the deprotected amine.
-
-
Final Coupling Reaction:
-
Dissolve the IRAK4 inhibitor (with a carboxylic acid handle), the deprotected linker-pomalidomide amine, EDCI, HOBt, and DIPEA in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blotting for IRAK4 Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of IRAK4 in cultured cells.
Materials:
-
DLBCL cell lines (e.g., OCI-LY10, TMD8)
-
Complete cell culture medium
-
Synthesized PROTAC (e.g., compound 9)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) - for mechanism of action studies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed OCI-LY10 or TMD8 cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
References
Surface Modification of Nanoparticles with Boc-Aminooxy-PEG2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and circulation half-life of nanoparticles by reducing protein adsorption and clearance by the mononuclear phagocyte system.[1][2] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Boc-Aminooxy-PEG2, a heterobifunctional linker that enables the conjugation of nanoparticles to molecules bearing aldehyde or ketone groups through a stable oxime linkage.[3][4]
The this compound linker features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal functional group for nanoparticle conjugation. The PEG spacer enhances the water solubility of the modified nanoparticles.[3] The Boc protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy group, which can then be chemoselectively ligated to aldehydes or ketones. This specific and stable conjugation chemistry is highly advantageous for attaching biomolecules, such as antibodies, peptides, or drugs, to the nanoparticle surface in a controlled manner.
Applications
The surface functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:
-
Targeted Drug Delivery: The terminal aminooxy group, after deprotection, can be used to conjugate targeting ligands (e.g., antibodies, peptides) containing an aldehyde or ketone group. This facilitates the specific delivery of therapeutic payloads to diseased tissues, enhancing efficacy and reducing off-target effects.
-
Bioimaging: Imaging agents can be attached to the nanoparticles via the aminooxy linker, enabling their use as contrast agents in various imaging modalities.
-
Controlled Release Systems: The oxime linkage is stable under physiological conditions, ensuring that the conjugated molecule remains attached to the nanoparticle until it reaches its target.
-
Enhanced Stability and Circulation Time: The PEG component of the linker provides a hydrophilic shield that prevents nanoparticle aggregation, reduces opsonization, and prolongs their circulation time in the bloodstream, leading to improved pharmacokinetic profiles.
Experimental Protocols
This section details the protocols for the surface modification of nanoparticles with this compound. The following protocols assume the nanoparticles have a surface functionalized with groups (e.g., carboxylic acids) that can react with a corresponding functional group on the this compound linker (e.g., an amine). A common strategy involves using a this compound-Amine linker to react with carboxylated nanoparticles.
Protocol 1: Conjugation of this compound-Amine to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound-Amine to nanoparticles bearing surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, quantum dots)
-
This compound-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle dispersion.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the surface carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound-Amine in MES buffer.
-
Add the this compound-Amine solution to the activated nanoparticle dispersion. A 10 to 50-fold molar excess of the linker relative to the nanoparticles is recommended as a starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS esters.
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units. Perform at least three wash cycles to remove excess reagents.
-
-
Storage: Store the purified nanoparticles in PBS at 4°C.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy group.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units
Procedure:
-
Reaction Setup:
-
Lyophilize or carefully dry the purified this compound functionalized nanoparticles.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: Handle TFA and DCM in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Resuspend the dried nanoparticles in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.
-
Wash the resulting aminooxy-functionalized nanoparticles extensively with PBS using centrifugal filter units to remove residual acid and byproducts.
-
Ensure the final pH of the nanoparticle suspension is neutral.
-
Protocol 3: Conjugation of Aldehyde/Ketone-Containing Molecules
This protocol describes the conjugation of a molecule containing an aldehyde or ketone to the aminooxy-functionalized nanoparticles.
Materials:
-
Aminooxy-functionalized nanoparticles
-
Aldehyde or ketone-containing molecule (e.g., drug, ligand)
-
Aniline (as catalyst)
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Centrifugal filter units
Procedure:
-
Reaction Setup:
-
Disperse the aminooxy-functionalized nanoparticles in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in the same buffer.
-
-
Conjugation Reaction:
-
Add the solution of the aldehyde or ketone-containing molecule to the nanoparticle dispersion. A 5 to 20-fold molar excess of the molecule is recommended.
-
Add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Allow the reaction to proceed for 2-6 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted molecules and catalyst.
-
Characterization and Data Presentation
Thorough characterization of the nanoparticles at each stage of modification is crucial to ensure successful conjugation and to understand the impact on their physicochemical properties.
Table 1: Quantitative Analysis of Nanoparticle Properties
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Grafting Density (chains/nm²) |
| Initial Nanoparticles (Carboxylated) | 100 ± 5 | < 0.15 | -40 ± 5 | N/A |
| This compound Modified | 120 ± 7 | < 0.20 | -25 ± 5 | 1.5 ± 0.3 |
| Aminooxy Modified (Post-Deprotection) | 118 ± 6 | < 0.20 | -22 ± 4 | 1.5 ± 0.3 |
| Final Conjugated Nanoparticle | 125 ± 8 | < 0.25 | -18 ± 5 | 1.5 ± 0.3 |
Note: The values presented are hypothetical and will vary depending on the specific nanoparticle system and PEG linker used. It is essential to perform these measurements for each specific formulation.
Characterization Techniques
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.
-
Zeta Potential Analysis: To determine the surface charge of the nanoparticles. A shift towards a more neutral potential is typically observed after PEGylation, indicating successful surface coverage.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring weight loss upon heating.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of bound and unbound PEG.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of PEG chains on the nanoparticle surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds and confirm the success of the conjugation steps.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Reaction scheme for nanoparticle functionalization.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. t-Boc-Aminooxy-PEG2-Amine - CD Bioparticles [cd-bioparticles.net]
- 4. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogel Formation using Boc-Aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-Aminooxy-PEG2 as a versatile crosslinking agent for the formation of hydrogels. The unique properties of the oxime ligation chemistry, combined with the characteristics of the polyethylene glycol (PEG) backbone, offer a powerful platform for creating biocompatible and tunable hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their tissue-like properties make them ideal candidates for biomedical applications.[2] this compound is a heterobifunctional crosslinker that enables the formation of hydrogels through a highly efficient and biocompatible reaction known as oxime ligation.[3]
The key features of this system include:
-
Biocompatibility: The reaction is bio-orthogonal, meaning it does not interfere with biological molecules, and the byproduct is water. This allows for the encapsulation of cells and sensitive therapeutic agents.[3]
-
Tunable Properties: The mechanical strength, gelation kinetics, and swelling behavior of the resulting hydrogels can be precisely controlled by adjusting reaction conditions such as pH, catalyst concentration, and the stoichiometry of the reactants.[4]
-
"Click" Chemistry: Oxime ligation is a form of "click" chemistry, characterized by high yields, selectivity, and mild reaction conditions.
This compound contains an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group must be removed under acidic conditions to reveal the reactive aminooxy functionality, which can then react with an aldehyde or ketone to form a stable oxime bond, leading to hydrogel crosslinking.
Chemical Principles
The formation of hydrogels using this compound is a two-step process:
-
Boc Deprotection: The Boc protecting group is removed from the aminooxy moiety. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free aminooxy group.
-
Oxime Ligation (Crosslinking): The deprotected Aminooxy-PEG2 is then mixed with a multi-functional aldehyde or ketone-containing polymer or molecule. The aminooxy groups react with the carbonyl groups to form stable oxime linkages, resulting in the formation of a crosslinked hydrogel network. The rate of this reaction can be significantly accelerated by the addition of a catalyst, such as aniline, and is also pH-dependent, with faster rates observed at slightly acidic pH.
Quantitative Data Summary
The mechanical properties and swelling behavior of oxime-linked hydrogels can be tuned by altering the formulation. The following tables summarize key quantitative data derived from studies on similar aminooxy-PEG hydrogel systems.
| Parameter | Condition | Resulting Property | Reference |
| Mechanical Properties | 3 wt% 8-arm AO-PEG, r=0.7 (aldehyde:aminooxy) | Storage Modulus (G'): 258 Pa | |
| 7 wt% 8-arm AO-PEG, r=1.0 | Storage Modulus (G'): 4196 Pa | ||
| 10 wt% PEG, pH 7.4, no catalyst | Storage Modulus (G'): 0.3 ± 0.1 kPa | ||
| 10 wt% PEG, pH 7.4, with aniline | Storage Modulus (G'): 4.7 ± 0.3 kPa | ||
| 10 wt% PEG, pH 4.5 | Storage Modulus (G'): 14 kPa | ||
| Swelling Properties | 3 wt% 8-arm AO-PEG, r=0.7 | Swelling Ratio: 1.76 ± 0.07 | |
| 3 wt% 8-arm AO-PEG, r=1.0 | Swelling Ratio: 1.09 ± 0.02 | ||
| 3 wt% 8-arm AO-PEG, r=0.7 | Water Content: 99.26% ± 0.08 | ||
| 3 wt% 8-arm AO-PEG, r=1.0 | Water Content: 98.49% ± 0.14 | ||
| Gelation Kinetics | pH 6.0 | Gelation Time: ~5 minutes | |
| pH 7.2 | Gelation Time: ~30 minutes |
Experimental Protocols
Protocol for Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round bottom flask.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Once the deprotection is complete, remove the TFA and DCM by rotary evaporation.
-
Precipitate the deprotected Aminooxy-PEG2 product by adding cold diethyl ether to the concentrated residue.
-
Decant the ether and wash the product several times with cold diethyl ether to remove residual TFA.
-
Dry the final product under vacuum. The resulting Aminooxy-PEG2 is ready for use in hydrogel formation.
Protocol for Hydrogel Formation via Oxime Ligation
Materials:
-
Deprotected Aminooxy-PEG2
-
Multi-arm Aldehyde-PEG (e.g., 4-arm or 8-arm PEG-aldehyde)
-
Phosphate-buffered saline (PBS), pH adjusted as required (e.g., pH 5.5, 6.5, 7.4)
-
Aniline (optional, as a catalyst)
-
Vials or molds for hydrogel casting
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of deprotected Aminooxy-PEG2 in the desired buffer (e.g., PBS).
-
Prepare a stock solution of the multi-arm Aldehyde-PEG in the same buffer.
-
If using a catalyst, prepare a stock solution of aniline in the buffer.
-
-
Hydrogel Formulation:
-
In a vial, combine the Aminooxy-PEG2 solution and the Aldehyde-PEG solution at the desired stoichiometric ratio (r = moles of aldehyde / moles of aminooxy).
-
If using a catalyst, add the aniline solution to the mixture.
-
Gently mix the components by pipetting or vortexing.
-
-
Gelation:
-
Allow the mixture to stand at room temperature or 37°C.
-
Monitor the gelation process. The time to gelation will depend on the pH, catalyst concentration, and reactant concentrations.
-
-
Characterization:
-
Once formed, the hydrogel can be characterized for its mechanical properties (rheology), swelling behavior, and degradation profile.
-
Applications in Drug Development
Hydrogels formed using this compound are highly promising for drug delivery applications. The biocompatible nature of the hydrogel network allows for the encapsulation of a wide range of therapeutic molecules, from small drugs to large proteins and nucleic acids.
Key advantages for drug delivery include:
-
Sustained Release: The crosslinked network can be designed to control the diffusion rate of the encapsulated drug, providing sustained release over time.
-
Targeted Delivery: The hydrogel can be formulated as an injectable solution that gels in situ, allowing for localized drug delivery to a specific site in the body.
-
Protection of Therapeutics: The hydrogel matrix can protect sensitive drug molecules from degradation in the physiological environment.
Conclusion
This compound is a valuable tool for the creation of advanced hydrogel systems. The ability to precisely control the deprotection and subsequent oxime ligation reaction provides researchers with a robust method for fabricating hydrogels with tunable properties. These hydrogels have significant potential in various biomedical fields, particularly in the development of novel drug delivery systems and as scaffolds for tissue engineering. The detailed protocols and data provided in these application notes serve as a starting point for researchers to explore the full potential of this versatile crosslinking technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogels and hydrogel-based drug delivery systems for promoting refractory wound healing: Applications and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Aminooxy-PEG2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-Aminooxy-PEG2 as a versatile linker in the development of advanced drug delivery systems. Detailed protocols for its application in antibody-drug conjugates (ADCs), nanoparticles, and liposomes are provided, along with data presentation in tabular format and workflow visualizations.
Introduction to this compound
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug delivery. Its structure comprises a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one terminus and a second functional group (such as an amine, carboxylic acid, or azide) at the other, connected by a two-unit polyethylene glycol (PEG) spacer.[1][2][3]
The key features of this compound include:
-
Bioorthogonal Chemistry: The aminooxy group, after deprotection of the Boc group, reacts specifically with aldehydes or ketones to form a stable oxime linkage.[4][5] This reaction is bioorthogonal, meaning it occurs efficiently under mild, physiological conditions without interfering with biological processes.
-
PEG Spacer: The PEG component enhances the solubility and stability of the resulting conjugate, improves its pharmacokinetic profile, and can reduce immunogenicity.
-
Controlled Conjugation: The Boc protecting group allows for a controlled, stepwise conjugation strategy. The Boc group can be removed under mild acidic conditions to reveal the reactive aminooxy group at the desired step of the synthesis.
These properties make this compound an ideal linker for attaching therapeutic agents to various drug carriers, including antibodies, nanoparticles, and liposomes.
Application in Antibody-Drug Conjugates (ADCs)
This compound is utilized in the synthesis of ADCs to connect a potent cytotoxic drug to a monoclonal antibody (mAb). This approach enables the targeted delivery of the drug to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
Signaling Pathway for ADC Action
ADCs typically exert their cytotoxic effect after internalization into the target cancer cell. The following diagram illustrates the general mechanism of action.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using a this compound linker involves a series of steps, starting from the antibody and the drug-linker conjugate.
Quantitative Data for ADCs with PEG Linkers
The length of the PEG linker in an ADC can significantly impact its physicochemical properties and biological activity.
| Parameter | PEG4 | PEG8 | PEG12 | PEG24 | Reference |
| In Vitro Potency (IC50, nM) | |||||
| CD30+ L540cy cells | 0.12 | 0.11 | 0.13 | 0.14 | |
| CD30+ L428 cells | 0.08 | 0.08 | 0.09 | 0.09 | |
| Pharmacokinetics (Clearance, mL/day/kg) | 2.8 | 1.1 | 1.0 | 0.9 | |
| In Vivo Efficacy (% Tumor Growth Inhibition) | |||||
| Karpas-299 xenograft | 85 | 92 | 95 | 98 |
Protocols
-
Dissolution: Dissolve the Boc-protected aminooxy-PEG2-drug conjugate in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting deprotected aminooxy-PEG2-drug conjugate (as a TFA salt) can be used directly in the next step or purified by techniques such as reverse-phase HPLC.
-
Antibody Preparation: Generate aldehyde or ketone groups on the antibody. This can be achieved by mild periodate oxidation of the carbohydrate moieties on the antibody.
-
Reaction Setup: Dissolve the aldehyde/ketone-modified antibody in an aqueous buffer (e.g., phosphate-buffered saline, pH 6.0-7.0).
-
Addition of Drug-Linker: Add the deprotected aminooxy-PEG2-drug conjugate to the antibody solution. A molar excess of the drug-linker conjugate is typically used.
-
Catalyst (Optional): To accelerate the reaction, a catalyst such as aniline or its derivatives (e.g., p-phenylenediamine) can be added to the reaction mixture at a concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.
-
Monitoring: Monitor the conjugation reaction by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Cell Seeding: Seed target cancer cells (e.g., CD30+ cells for an anti-CD30 ADC) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC (targeting a different antigen) in cell culture medium.
-
Incubation: Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Application in Nanoparticle Drug Delivery Systems
This compound can be used to functionalize the surface of nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) to attach drugs or targeting ligands. PEGylation of nanoparticles is a well-established strategy to improve their systemic circulation time and reduce uptake by the reticuloendothelial system.
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates a general workflow for preparing drug-loaded nanoparticles functionalized with a targeting ligand using a this compound linker.
Quantitative Data for PEGylated Nanoparticles
The molecular weight and surface density of PEG on nanoparticles influence their in vivo behavior.
| Parameter | Unmodified Nanoparticles | PEG 2kDa | PEG 5kDa | PEG 10kDa | Reference |
| Protein Adsorption (µg/mg NP) | 120 | 55 | 30 | 28 | |
| Blood Circulation Half-life (hours) | < 0.5 | 4 | 12 | 18 | |
| Liver Accumulation (% Injected Dose at 2h) | 82.5 | 55 | 40 | 35 |
Protocols
This protocol describes the preparation of drug-loaded polymeric nanoparticles with surface-exposed aminooxy groups.
-
Polymer-Linker Conjugate Synthesis: Synthesize a conjugate of the nanoparticle-forming polymer (e.g., PLGA) and a heterobifunctional PEG linker containing a Boc-protected aminooxy group at one end and a group reactive with the polymer (e.g., carboxylic acid) at the other.
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles using a method such as nanoprecipitation or emulsion-solvent evaporation. Co-dissolve the drug, the unmodified polymer, and the polymer-PEG-aminooxy(Boc) conjugate in an organic solvent. Add this solution dropwise to an aqueous phase under stirring to form the nanoparticles.
-
Purification: Purify the nanoparticles from the free drug and other components by centrifugation or dialysis.
-
Boc Deprotection: Resuspend the nanoparticles in an acidic buffer (e.g., pH 4-5) or treat with a solution of TFA in a suitable solvent to deprotect the Boc group, exposing the reactive aminooxy groups on the nanoparticle surface.
-
Washing: Wash the nanoparticles to remove the deprotection reagents.
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate buffer at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Quantify the amount of drug released into the medium using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time. The release kinetics can be fitted to various mathematical models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Application in Liposome Drug Delivery Systems
This compound can be incorporated into liposomal formulations to create long-circulating liposomes ("stealth liposomes") and to attach targeting moieties to the liposome surface.
Experimental Workflow for Liposome Functionalization
The workflow for preparing targeted liposomes is similar to that for nanoparticles, involving the incorporation of a lipid-PEG-aminooxy(Boc) conjugate during liposome formation.
Quantitative Data for PEGylated Liposomes
The inclusion of PEGylated lipids affects the properties of liposomes.
| Parameter | Conventional Liposomes | PEGylated Liposomes (5 mol% PEG) | Reference |
| Size (nm) | 100-200 | 100-150 | |
| Zeta Potential (mV) | -25 to -40 | -5 to -15 | |
| Drug Encapsulation Efficiency (%) | 40-70 | 35-65 | |
| In Vivo Half-life (hours) | 1-4 | 24-48 |
Protocols
-
Lipid Film Formation: Dissolve the phospholipids (e.g., DSPC), cholesterol, and a lipid-PEG-aminooxy(Boc) conjugate in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the liposomes to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size-exclusion chromatography.
-
Boc Deprotection: Deprotect the Boc group on the liposome surface by adjusting the pH of the liposome suspension to acidic conditions.
-
Conjugation: Add the aldehyde- or ketone-containing targeting ligand to the liposome suspension and incubate to allow for oxime bond formation.
-
Final Purification: Purify the targeted liposomes to remove the excess targeting ligand.
Conclusion
This compound is a highly valuable tool in the development of sophisticated drug delivery systems. Its ability to participate in bioorthogonal oxime ligation, combined with the beneficial properties of the PEG spacer, allows for the precise and stable conjugation of therapeutic agents to a variety of carriers. The detailed protocols and data provided in these application notes serve as a guide for researchers to design and synthesize novel and effective targeted therapies. Careful optimization of the reaction conditions and thorough characterization of the final conjugates are essential for successful drug delivery applications.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Azide | 252378-68-0 [amp.chemicalbook.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Boc-Aminooxy-PEG2 Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Boc-Aminooxy-PEG2 reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during this compound reactions in a question-and-answer format, offering targeted solutions to streamline your experimental workflow.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in a this compound mediated conjugation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Boc Deprotection: The initial step of removing the Boc protecting group is critical. If deprotection is incomplete, the aminooxy group will not be available for reaction with the carbonyl compound.
-
Solution: Ensure complete deprotection by monitoring the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If incomplete, extend the reaction time with the acidic deprotection agent (e.g., Trifluoroacetic Acid - TFA) or use a slightly higher concentration of acid. Be cautious not to prolong acid exposure unnecessarily, as it may affect other acid-labile functional groups in your molecule.
-
-
Suboptimal pH for Oxime Ligation: The formation of the oxime bond is highly pH-dependent. The reaction rate is typically fastest in a slightly acidic buffer (pH 4.5-5.5).[1] At neutral or alkaline pH, the reaction can be significantly slower.[1]
-
Solution: Adjust the pH of your reaction mixture to the optimal range. If your biomolecule is sensitive to acidic conditions, consider performing the reaction at a neutral pH (6.5-7.5) and incorporating a nucleophilic catalyst to enhance the reaction rate.
-
-
Slow Reaction Kinetics at Neutral pH: Even at neutral pH, the uncatalyzed reaction between an aminooxy group and an aldehyde or ketone can be slow, leading to low conversion over a typical reaction time.[1]
-
Solution: Employ a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to accelerate the reaction. Aniline catalysts have been shown to increase reaction rates by up to 40-fold at neutral pH.[1]
-
-
Reactant Instability or Degradation: Ensure the stability of both your carbonyl-containing molecule and the deprotected Aminooxy-PEG2 reagent under the reaction conditions.
-
Solution: Use freshly prepared reagents and consider performing a stability test of your starting materials under the planned reaction conditions.
-
-
Inefficient Purification: The desired conjugate may be lost during the purification step.
-
Solution: Optimize your purification protocol. High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying PEGylated conjugates.[] Size-exclusion chromatography (SEC) can also be used to separate the larger conjugate from smaller unreacted molecules.
-
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Side reactions can compete with the desired oxime ligation, reducing the yield of your target conjugate.
-
Reaction with Other Nucleophiles: If your biomolecule contains other nucleophilic groups, such as primary amines (e.g., lysine residues in proteins), they can compete with the aminooxy group to react with the carbonyl, forming less stable imines (Schiff bases).
-
Solution: Oxime ligation is generally chemoselective. However, to minimize side reactions, ensure the pH is in the optimal range for oxime formation, where the aminooxy group is sufficiently nucleophilic. If side reactions with amines are significant, consider protecting the competing amine groups if possible.
-
-
Hydrolysis of the Carbonyl Compound: Aldehydes and ketones can be susceptible to oxidation or other degradation pathways, especially over long reaction times.
-
Solution: Use high-quality, pure reagents. If possible, use the carbonyl-containing molecule immediately after preparation or purification. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
-
Q3: The purification of my final conjugate is proving to be difficult. What are some effective purification strategies?
A3: Purification of PEGylated biomolecules can be challenging due to their increased size and potential for heterogeneity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying PEGylated peptides and proteins. The separation is based on the hydrophobicity of the molecules.
-
Tip: A C4 or C18 column is often suitable, with a gradient of an organic solvent like acetonitrile in water containing a small amount of an ion-pairing agent like TFA.
-
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for removing unreacted, smaller molecules like the deprotected Aminooxy-PEG2 from the larger conjugated product.
-
Ion-Exchange Chromatography (IEX): IEX can be effective if the conjugation significantly alters the overall charge of the biomolecule.
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on key parameters influencing the this compound reaction, compiled from various studies. This data can serve as a starting point for optimizing your specific reaction conditions.
Table 1: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate | Remarks |
| 4.5 | Optimal | Balances efficient acid-catalyzed dehydration of the tetrahedral intermediate with maintaining the nucleophilicity of the aminooxy group. |
| 6.0 | Moderate | Reaction rate begins to decrease as the concentration of protons for catalysis diminishes. |
| 7.4 | Slow | Uncatalyzed reaction is significantly slower at physiological pH, often necessitating the use of a catalyst. |
| > 8.0 | Very Slow | The lack of acid catalysis severely limits the rate of the dehydration step. |
Table 2: Effect of Catalysts on Oxime Ligation Rate at Neutral pH
| Catalyst | Concentration (mM) | Fold Increase in Rate (approx.) | Remarks |
| None | - | 1 (baseline) | The uncatalyzed reaction at neutral pH is the reference point. |
| Aniline | 10 - 100 | up to 40 | A commonly used and effective catalyst for oxime ligation at neutral pH. |
| p-Phenylenediamine | 10 | ~19 (compared to aniline) | A more efficient catalyst than aniline for promoting oxime formation at neutral pH. |
| m-Phenylenediamine | 100 | ~2 (compared to aniline) | Offers the advantage of greater aqueous solubility compared to aniline, allowing for higher catalyst concentrations. |
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical this compound conjugation experiment.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the aminooxy-PEG2 as its TFA salt.
-
(Optional - for free amine): If the free amine is required, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG2 to a carbonyl-containing biomolecule.
Materials:
-
Deprotected Aminooxy-PEG2 (from Protocol 1)
-
Aldehyde- or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0, or 100 mM sodium acetate buffer, pH 4.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to a desired concentration.
-
Dissolve the deprotected Aminooxy-PEG2 in the same buffer. A 1.5 to 5-fold molar excess of the aminooxy-PEG reagent over the carbonyl compound is commonly used.
-
Add the Aminooxy-PEG2 solution to the solution of the carbonyl-containing molecule.
-
(Optional - for neutral pH reactions): If performing the reaction at neutral pH, add a stock solution of aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants, pH, and presence of a catalyst.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as SDS-PAGE (for proteins), LC-MS, or HPLC.
-
Once the reaction has reached the desired level of completion, purify the conjugate using a suitable chromatographic method (e.g., RP-HPLC, SEC, or IEX).
Visualizing the Process: Diagrams
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Experimental workflow for this compound conjugation.
Caption: Catalytic cycle of aniline in oxime ligation.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Boc-Aminooxy-PEG2 Conjugates
Welcome to the technical support center for the purification of Boc-Aminooxy-PEG2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of small molecule conjugates involving this compound linkers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound conjugates?
A1: Due to the polar nature of the PEG chain, these conjugates can be challenging to purify using standard silica gel chromatography, often leading to streaking and poor separation. Key challenges include removing unreacted starting materials, side products from the conjugation reaction, and byproducts from a subsequent Boc-deprotection step. The amphiphilic nature of these molecules can also lead to aggregation, which can complicate purification.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for purifying PEGylated small molecules.[] It separates compounds based on hydrophobicity and can provide high resolution. For crude purifications and removal of less polar impurities, normal-phase flash chromatography can be employed, though it may require specific solvent systems to minimize streaking. Size-exclusion chromatography (SEC) is particularly useful for purifying larger biomolecule conjugates by separating based on hydrodynamic radius.[]
Q3: How can I monitor the progress of my purification?
A3: The progress of the purification can be monitored using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is highly effective for identifying fractions containing the desired product by its mass-to-charge ratio.[2][3] TLC can be used for a quick assessment of fraction purity, although visualization may require staining with reagents like potassium permanganate due to the poor UV activity of PEG. NMR provides detailed structural information to confirm the identity and purity of the final product.
Q4: What are the key considerations for the Boc-deprotection step prior to or after purification?
A4: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] It is crucial to control the reaction time and temperature to prevent side reactions. The formation of a stable t-butyl cation during deprotection can lead to alkylation of nucleophilic functional groups on your molecule. The use of scavengers, such as triisopropylsilane (TIS), can help to mitigate these side reactions.
Troubleshooting Guides
Problem 1: Poor Separation and Streaking during Normal-Phase Flash Chromatography
| Possible Cause | Solution |
| High Polarity of the Conjugate | PEG-containing molecules are often highly polar and interact strongly with the silica gel stationary phase. This can lead to significant streaking and poor separation. |
| - Use a more polar mobile phase: A gradient elution with increasing concentrations of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate can improve elution. - Add a modifier: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonium hydroxide) to the mobile phase can help to reduce tailing by neutralizing acidic or basic sites on the silica or the analyte. - Consider alternative stationary phases: If silica gel is not effective, consider using a different stationary phase such as alumina or a bonded phase like diol or amino-propyl silica. | |
| Sample Overloading | Exceeding the capacity of the column can lead to broad peaks and poor separation. |
| - Reduce the sample load: Decrease the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight. | |
| Inappropriate Solvent for Sample Loading | Dissolving the sample in a solvent that is too strong can cause the compound to spread out on the column before the separation begins. |
| - Use a weak solvent for loading: Dissolve the crude mixture in a minimal amount of a weak solvent (e.g., dichloromethane) or the initial mobile phase. If solubility is an issue, consider a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column. |
Problem 2: Incomplete Boc-Deprotection
| Possible Cause | Solution |
| Insufficient Acid Strength or Concentration | The acid may not be strong enough or at a high enough concentration to efficiently cleave the Boc group. |
| - Increase acid concentration: A common reagent is 20-50% TFA in DCM. If the reaction is slow or incomplete, consider increasing the TFA concentration. - Use a stronger acid: For resistant substrates, 4M HCl in 1,4-dioxane is an effective alternative. | |
| Inadequate Reaction Time or Temperature | The reaction may not have proceeded to completion due to insufficient time or low temperature. |
| - Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Most deprotections are complete within 1-2 hours at room temperature. - Increase temperature: If the reaction is sluggish at room temperature, gentle warming may be necessary. However, this should be done with caution to avoid side reactions. | |
| Steric Hindrance | The bulky nature of the conjugate or the PEG chain may hinder the approach of the acid to the Boc group. |
| - Prolong the reaction time or use a stronger acid system as described above. |
Problem 3: Side Product Formation During Boc-Deprotection
| Possible Cause | Solution |
| Alkylation by t-butyl Cation | The t-butyl cation generated during Boc removal is an electrophile that can alkylate nucleophilic sites on the conjugate. |
| - Use a scavenger: Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture. These compounds will trap the t-butyl cation and prevent it from reacting with your product. | |
| Acid-Labile Functional Groups | Other functional groups in your molecule may be sensitive to the acidic conditions required for Boc deprotection. |
| - Use milder acidic conditions: Try a lower concentration of TFA or a weaker acid. - Perform the reaction at a lower temperature: Running the reaction at 0°C can help to minimize the degradation of acid-sensitive groups. |
Experimental Protocols
General Protocol for Boc-Deprotection of a this compound Conjugate
This protocol is a general guideline and may require optimization for your specific conjugate.
-
Dissolution: Dissolve the Boc-protected this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your conjugate contains moieties susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified.
-
For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
General Protocol for RP-HPLC Purification of a this compound Conjugate
This protocol is a starting point and will likely require optimization of the mobile phase gradient and other parameters.
-
Column Selection: Choose a suitable reversed-phase column (e.g., C18 or C4) with appropriate particle and pore sizes for your conjugate.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength where a chromophore in your small molecule absorbs).
-
Gradient: A typical starting gradient could be 5-95% Mobile Phase B over 30-40 minutes. This will need to be optimized to achieve the best separation.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Data Presentation
Table 1: Typical RP-HPLC Conditions for PEGylated Compound Analysis
| Parameter | Condition |
| Column | C18 or C4 reversed-phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 65% B over 25 min |
| Flow Rate | 1 mL/min |
| Temperature | 45 °C |
| Detection | UV at 220 nm |
Table 2: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Value |
| TFA Concentration | 20-50% in Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature (20-25°C) |
| Reaction Time | 30 minutes - 2 hours |
| Scavenger (optional) | Triisopropylsilane (TIS) (2.5-5%) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of a this compound conjugate.
Caption: Troubleshooting logic for the purification of this compound conjugates.
References
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oxime Ligation with Boc-Aminooxy-PEG2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your oxime ligation experiments using Boc-Aminooxy-PEG2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: I am observing very low or no formation of my desired oxime-linked product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in oxime ligation can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Verify Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety must be removed for the ligation to occur. Incomplete deprotection is a common reason for reaction failure.
-
Solution: Ensure complete deprotection by treating the this compound reagent with a suitable acid, such as trifluoroacetic acid (TFA), followed by purification to remove the acid before the ligation step. You can monitor the deprotection using analytical techniques like mass spectrometry to confirm the removal of the Boc group.
-
-
Check Reagent Integrity: The stability of your starting materials is crucial.
-
Solution: Before starting the ligation, verify the integrity of both your carbonyl-containing molecule (aldehyde or ketone) and the deprotected aminooxy-PEG reagent using methods like HPLC or mass spectrometry. The aminooxy group is highly reactive and can be quenched by ambient aldehydes and ketones, such as acetone from laboratory solvents.[1]
-
-
Optimize Reaction pH: The rate of oxime ligation is highly pH-dependent.
-
Solution: The optimal pH for oxime formation is typically between 4 and 5.[2] However, for many biological molecules that may not be stable at acidic pH, the reaction can be performed at a neutral pH (6.5-7.5), though the rate will be slower. Consider performing small-scale reactions at different pH values to find the optimal condition for your specific substrates.
-
-
Increase Reactant Concentration: Ligation kinetics are driven by the concentration of the reactants.
-
Solution: If solubility allows, increasing the concentration of one or both reactants can significantly improve the reaction rate and yield.[1]
-
Problem 2: Slow Reaction Rate
Q: My oxime ligation reaction is proceeding very slowly, even with seemingly correct conditions. How can I accelerate the reaction?
A: Slow reaction rates are a common challenge, particularly at neutral pH and with dilute reactants.[3] Here are effective strategies to increase the reaction speed:
-
Utilize a Nucleophilic Catalyst: Catalysts can dramatically increase the rate of oxime formation, especially at neutral pH.
-
Solution: Aniline and its derivatives are effective nucleophilic catalysts. Studies have shown that catalysts like p-phenylenediamine can increase the reaction rate by up to 120-fold compared to the uncatalyzed reaction at pH 7. m-Phenylenediamine has also been reported as a highly efficient catalyst. Start with a catalyst concentration of around 10-20 mM.
-
-
Adjust Reactant Stoichiometry: Using an excess of one reagent can drive the reaction to completion faster.
-
Solution: If one of your reactants is more readily available or less precious, consider using it in excess (e.g., 1.5 to 5 equivalents) to increase the probability of productive collisions.
-
-
Consider Temperature: While many ligations are performed at room temperature, adjusting the temperature can influence the rate.
-
Solution: Gently heating the reaction mixture (e.g., to 37°C) can sometimes increase the reaction rate. However, be mindful of the thermal stability of your biomolecules. Conversely, for some specific systems, freezing the reaction mixture at -20°C has been shown to accelerate the reaction by orders of magnitude.
-
Problem 3: Presence of Side Products or Impurities
Q: My reaction mixture shows multiple peaks on HPLC, indicating side products or impurities. What are the likely side reactions and how can I minimize them?
A: The presence of unexpected products can complicate purification and reduce the yield of the desired conjugate.
-
Formation of E/Z Isomers: The oxime bond can form as a mixture of E and Z stereoisomers, which may appear as two distinct peaks on HPLC.
-
Solution: In most applications, the presence of both isomers does not affect the biological activity of the conjugate. If separation is necessary, it can often be achieved through careful optimization of your HPLC purification method.
-
-
Reactivity with Other Functional Groups: If your biomolecule contains other reactive functional groups, they might compete in side reactions.
-
Solution: Ensure the chemoselectivity of the reaction by maintaining an optimal pH. If necessary, consider using protecting groups for other sensitive functionalities on your molecule that are orthogonal to the oxime ligation conditions.
-
-
Oxidation of Sensitive Residues: Biomolecules containing sensitive functional groups like thiols can be prone to oxidation during the reaction and purification steps.
-
Solution: Degas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Problem 4: Difficulty in Purifying the Final Conjugate
Q: I am struggling to purify my final oxime-linked product from the starting materials and catalyst. What are some effective purification strategies?
A: Purification can be challenging due to similar physicochemical properties of the product and starting materials.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the reaction progress and purifying the final product.
-
Solution: Reversed-phase HPLC (RP-HPLC) is commonly used for purifying peptide and protein conjugates. Develop a gradient elution method to achieve good separation between your product, unreacted starting materials, and the catalyst. Size-exclusion chromatography (SEC) can also be effective for separating the typically larger conjugate from smaller molecules like excess PEG reagent and catalyst.
-
-
Dialysis or Tangential Flow Filtration (TFF): For macromolecular conjugates, these techniques are useful for removing small molecule impurities.
-
Solution: If you have a large protein or other macromolecule, dialysis or TFF against a suitable buffer can efficiently remove unreacted this compound, catalyst, and other small molecules.
-
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step when using this compound for oxime ligation?
A1: The first and most critical step is the quantitative removal of the Boc protecting group. This is typically achieved by treating the reagent with an acidic solution, such as trifluoroacetic acid (TFA), followed by removal of the acid. The resulting deprotected aminooxy-PEG derivative is then ready for conjugation.
Q2: What is the optimal pH for oxime ligation?
A2: The reaction rate is fastest in a slightly acidic buffer, typically with a pH between 4 and 5. This is because the reaction mechanism involves a rate-limiting dehydration step that is acid-catalyzed. However, if your biomolecule is not stable at low pH, the reaction can be performed at neutral pH (6.5-7.5), often with the addition of a nucleophilic catalyst to increase the rate.
Q3: Why should I consider using a catalyst like aniline or its derivatives?
A3: A catalyst like aniline or its more effective derivatives (p-phenylenediamine or m-phenylenediamine) can significantly accelerate the oxime ligation, especially when working at neutral pH where the uncatalyzed reaction is slow. This allows for more efficient conjugation under biocompatible conditions and with lower concentrations of reactants.
Q4: How can I monitor the progress of my oxime ligation reaction?
A4: The progress of the reaction can be effectively monitored by analytical techniques such as RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). By taking aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product peak(s).
Q5: Is the oxime bond stable?
A5: Yes, the oxime bond is generally considered to be very stable under physiological conditions, more so than corresponding hydrazone or imine bonds. However, it can be susceptible to hydrolysis under very harsh acidic or basic conditions.
Data Summary
The efficiency of oxime ligation can be significantly influenced by the choice of catalyst and the reaction pH. The tables below summarize quantitative data from various studies to aid in your experimental design.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Rate Enhancement (Compared to Uncatalyzed) | Relative Rate Enhancement (Compared to Aniline) | pH | Notes |
| Aniline | Up to 40-fold | 1x | 7.0 | A commonly used catalyst, but can be toxic to cells. |
| p-Phenylenediamine | Up to 120-fold | 19-fold | 7.0 | Highly effective at neutral pH, even at low mM concentrations. |
| m-Phenylenediamine | - | ~2-fold (at equal concentrations) | 7.0 | Higher aqueous solubility allows for use at higher concentrations, leading to greater rate acceleration (up to 15x aniline). |
Table 2: Effect of pH on Aniline-Catalyzed Oxime Ligation Rate
| pH | Relative Rate Enhancement (with Aniline) | Notes |
| 4.5 | Up to 400-fold | Optimal pH for rapid ligation, but may not be suitable for all biomolecules. |
| 7.0 | Up to 40-fold | Slower than at acidic pH, but suitable for reactions under physiological conditions. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound reagent in a solution of 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting deprotected aminooxy-PEG reagent can be used directly or after purification by a suitable method like precipitation in cold diethyl ether.
Protocol 2: General Procedure for Oxime Ligation with a Peptide
-
Dissolve the carbonyl-containing peptide in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0, or 100 mM sodium acetate buffer, pH 4.5).
-
Add the deprotected aminooxy-PEG reagent (typically 1.5-2 equivalents).
-
If performing the reaction at neutral pH, add a stock solution of the catalyst (e.g., p-phenylenediamine) to a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC or LC-MS.
-
Once the reaction is complete, purify the conjugate by preparative RP-HPLC.
Visualizations
Diagram 1: Experimental Workflow for Oxime Ligation
Caption: Workflow for this compound deprotection and subsequent oxime ligation.
Diagram 2: Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Catalytic cycle of aniline in oxime bond formation.
Diagram 3: Troubleshooting Logic for Low Ligation Efficiency
Caption: Decision tree for troubleshooting inefficient oxime ligation reactions.
References
Technical Support Center: Boc-Aminooxy-PEG2 Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-Aminooxy-PEG2 compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
The most common method for Boc deprotection is acidolysis. Strong acids like trifluoroacetic acid (TFA) are frequently used, typically in a solvent like dichloromethane (DCM).[1] A typical starting point is a solution of 20-50% TFA in DCM, with the reaction proceeding at room temperature for 1-2 hours.[2] Another common reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and if the acid is too weak or its concentration too low, the reaction may not go to completion.
-
Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Extend the reaction time and monitor progress using an appropriate analytical technique. While many deprotections occur at room temperature, gentle heating may be required for some substrates.
-
-
Steric Hindrance: The polyethylene glycol (PEG) chain, particularly for higher molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected aminooxy group, slowing the reaction.
-
Solution: Increasing reaction time and/or acid concentration can help overcome this.
-
-
Solvent Issues: Proper solvation of both the this compound and the acid is crucial for an efficient reaction.
-
Solution: Ensure the chosen solvent, commonly DCM, provides good solubility for your specific compound.
-
Q3: I am observing side products after the deprotection reaction. What could be the cause?
The formation of side products is often due to the acidic conditions affecting other sensitive functional groups in your molecule or from byproducts of the Boc group cleavage itself. The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.
-
Solution:
-
Use of Scavengers: To prevent side reactions from the tert-butyl cation, scavengers can be added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Conditions: If your molecule contains other acid-sensitive groups (e.g., esters, acetals), consider using milder deprotection methods.
-
Q4: Are there alternative, milder methods for Boc deprotection if my compound is acid-sensitive?
Yes, several milder alternatives to strong acids like TFA and HCl exist:
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent can effect Boc deprotection under less harsh conditions.
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and is not always a clean reaction.
Q5: How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected product, being a free amine, is more polar and will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of starting material, product, and any side products by monitoring their respective masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Q6: What is the proper work-up procedure after Boc deprotection?
The work-up procedure aims to remove the acid and isolate the deprotected product, which is often an ammonium salt.
-
Evaporation: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be done carefully to avoid hydrolysis of any base-labile groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | Insufficient acid strength/concentration. | Increase acid concentration (e.g., 20% to 50% TFA).Switch to a stronger acid (e.g., 4M HCl in dioxane). |
| Inadequate reaction time or temperature. | Increase reaction time and monitor progress.Gently warm the reaction if necessary. | |
| Poor solubility of the substrate. | Ensure the chosen solvent fully dissolves the this compound. | |
| Steric hindrance from the PEG chain. | Prolong the reaction time. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Degradation of other acid-sensitive groups. | Use milder deprotection conditions (e.g., Lewis acids, thermal deprotection). | |
| Difficulty in Isolating the Product | Product is a salt and highly polar. | After acid removal, consider precipitation with a non-polar solvent like diethyl ether. |
| Residual acid contamination. | Co-evaporate with toluene to remove trace amounts of TFA. |
Experimental Protocols
Standard Boc Deprotection using TFA/DCM
-
Dissolve the this compound compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting product will be the TFA salt of the deprotected aminooxy-PEG2.
-
For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 1-2 hours |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5-2 hours |
Table 2: Milder, Alternative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Useful for substrates with other acid-labile groups. |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp | Effective under neutral conditions. |
| Oxalyl Chloride/Methanol | Dichloromethane (DCM) | Room Temp | Good for substrates with multiple acid-sensitive functionalities. |
| Thermal Deprotection | Dioxane/Water or neat | High Temp (e.g., 150°C) | Can be effective but may lead to side products depending on the substrate's thermal stability. |
Visualizations
References
Technical Support Center: Boc-Aminooxy-PEG2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Aminooxy-PEG2 conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound conjugates.
Issue 1: Inconsistent or Low Yield in Conjugation Reactions
Question: I am experiencing low or no conjugation of my this compound linker to an aldehyde or ketone-containing molecule. What are the possible causes and solutions?
Answer:
Low conjugation efficiency can stem from several factors related to the stability and handling of the this compound reagent. Here is a step-by-step troubleshooting guide:
-
Incomplete Boc Deprotection: The primary cause of failed conjugation is often the incomplete removal of the Boc protecting group, which is necessary to unmask the reactive aminooxy group.
-
Solution: Ensure your deprotection protocol is effective. A common method involves treatment with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[1] Monitor the deprotection reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
-
Degradation of the Reagent: Improper storage or handling can lead to the degradation of the this compound linker.
-
Solution: Always store the solid reagent at -20°C.[2] For solutions, it is recommended to prepare them fresh on the day of use. If stock solutions are necessary, they should be aliquoted and stored at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]
-
-
Suboptimal Reaction Conditions for Oxime Ligation: The formation of the oxime bond is pH-dependent.
Issue 2: Observation of Unexpected Side Products in Post-Reaction Analysis
Question: After my conjugation reaction and work-up, I am observing unexpected peaks in my HPLC or LC-MS analysis. What could be the origin of these impurities?
Answer:
The appearance of unexpected side products can be attributed to several factors, including instability of the PEG linker under certain conditions.
-
Oxidative Degradation of the PEG Chain: The polyethylene glycol backbone can be susceptible to oxidative degradation, especially in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various byproducts.
-
Solution: Use high-purity solvents and reagents. If possible, degas your reaction buffers to minimize dissolved oxygen. If metal catalysis is suspected, consider the use of a chelating agent.
-
-
Side Reactions from Boc Deprotection: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can potentially alkylate other nucleophilic sites on your target molecule, leading to undesired modifications.
-
Solution: During the Boc deprotection step, consider the use of scavengers like triisopropylsilane (TIS) to quench the tert-butyl cations as they are formed.
-
-
Instability of the Conjugated Molecule: The final conjugate itself might have stability issues under the purification or storage conditions. The oxime bond, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solution: Ensure that purification and storage buffers are within a pH range where the oxime linkage is stable (typically pH 6-8).
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound reagents?
-
Solid this compound should be stored at -20°C, tightly sealed to protect from moisture. Some suppliers also recommend storage at -80°C for solutions in solvent.
-
-
Q2: How long is the this compound reagent stable?
-
When stored correctly as a solid, the reagent can be stable for up to 24 months. Solutions are less stable and it is recommended to prepare them fresh. Stock solutions may be usable for up to one month if stored at -20°C.
-
-
Q3: Why is it important to allow the reagent to warm to room temperature before opening?
-
Allowing the vial to equilibrate to room temperature for at least an hour before opening prevents moisture from the air from condensing inside the cold vial, which could lead to hydrolysis of the reagent.
-
Stability and Degradation
-
Q4: Under what conditions is the Boc protecting group unstable?
-
The Boc group is designed to be labile under acidic conditions. It is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) or hydrochloric acid. It is generally stable to basic and nucleophilic conditions.
-
-
Q5: What are the primary degradation pathways for this compound conjugates?
-
The two main points of instability are the acid-labile Boc group and the potential for oxidative cleavage of the PEG backbone. The aminooxy group and the resulting oxime linkage are generally stable under typical bioconjugation conditions.
-
-
Q6: How stable is the oxime bond formed after conjugation?
-
The oxime linkage is significantly more stable than imine and hydrazone bonds, particularly at physiological pH. It exhibits good hydrolytic stability under neutral and slightly acidic conditions.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Reagents
| Form | Storage Temperature | Duration | Key Handling Precautions |
| Solid (Powder) | -20°C | Up to 24 months | Keep container tightly sealed; allow to warm to room temperature before opening. |
| Solution in Solvent | -20°C or -80°C | Up to 1 month | Prepare fresh if possible; store in aliquots in tightly sealed vials. |
Table 2: General Stability Profile of this compound Conjugates
| Component | Stable Conditions | Unstable Conditions | Potential Degradation Products |
| Boc Protecting Group | Neutral and basic pH, nucleophiles. | Acidic conditions (e.g., TFA, HCl). | Deprotected aminooxy-PEG2, tert-butyl cation. |
| PEG Backbone | Neutral pH, absence of metal ions and strong oxidants. | Presence of reactive oxygen species, transition metals. | PEG-alcohols, PEG-aldehydes, shorter PEG fragments. |
| Aminooxy Group | Typical bioconjugation conditions (pH 6-8). | Highly reactive with aldehydes and ketones. | Oxime conjugate. |
| Oxime Linkage | Neutral and slightly acidic pH (pH 6-8). | Strong acidic or basic conditions. | Hydrolysis products (aminooxy-PEG2 and the carbonyl compound). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate and sample as described for acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points.
-
Thermal Degradation: Incubate the solid reagent and the stock solution at an elevated temperature (e.g., 60°C). Sample at various time points.
-
Photostability: Expose the solid reagent and the stock solution to a light source as per ICH Q1B guidelines. Keep control samples in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control samples to identify degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Chromatographic Conditions:
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.
-
Injection Volume: 10-20 µL
Analysis:
-
The intact this compound will have a specific retention time.
-
Degradation products, such as the deprotected aminooxy-PEG2, will be more polar and typically elute earlier.
-
Oxidative degradation products of the PEG chain may result in a complex mixture of peaks.
Visualizations
References
troubleshooting low yield in Boc-Aminooxy-PEG2 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Boc-Aminooxy-PEG2 linkers.
Troubleshooting Guide
Low yields in this compound reactions can arise from issues in two primary stages: the deprotection of the Boc group and the subsequent oxime ligation. This guide addresses common problems in both stages.
Issue 1: Incomplete Boc Deprotection
A common reason for low yield is the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group, which is necessary to free the aminooxy group for reaction with a carbonyl compound.
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted starting material.
-
The final product yield is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. Trifluoroacetic acid (TFA) is commonly used. If deprotection is incomplete, consider increasing the TFA concentration (e.g., from 20% to 50% in dichloromethane (DCM)) or using a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction time is too short or the temperature too low, the reaction may not go to completion. Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are performed at room temperature.[1] |
| Steric Hindrance | The PEG chain, particularly for higher molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected aminooxy group. In such cases, longer reaction times or slightly elevated temperatures may be necessary.[1] |
| Solvent Issues | Proper solvation of both the PEG-linker conjugate and the acid is critical. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1] Ensure your starting material is fully dissolved. |
Experimental Protocol: General Boc Deprotection
-
Dissolve the Boc-protected Aminooxy-PEG2 compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
If your substrate is sensitive to the tert-butyl cation byproduct, consider adding a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).[2]
-
Allow the reaction to stir at room temperature while monitoring its progress with TLC or LC-MS (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting deprotected aminooxy-PEG2 TFA salt can often be used directly in the subsequent oxime ligation step.
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting decision tree for Boc deprotection issues.
Issue 2: Side Product Formation During Deprotection
The formation of byproducts during Boc deprotection can significantly reduce the yield of the desired product.
Symptom:
-
Multiple unexpected peaks are observed in the LC-MS or HPLC chromatogram.
Possible Cause and Solution:
| Cause | Recommended Solution |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, such as thiols, indoles, and electron-rich aromatic rings. |
| Use of Scavengers | Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), or anisole. |
Issue 3: Low Yield in Oxime Ligation
Even with successful deprotection, the subsequent oxime ligation reaction with an aldehyde or ketone can result in low yields.
Symptoms:
-
LC-MS analysis shows unreacted deprotected aminooxy-PEG2 and/or the carbonyl-containing starting material.
-
The final conjugate yield is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sub-optimal pH | Oxime ligation is pH-dependent. The optimal pH is typically between 4 and 5 to ensure sufficient protonation of the carbonyl group while maintaining a reactive, non-protonated aminooxy nucleophile. |
| Slow Reaction Kinetics with Ketones | Ketones are generally less reactive than aldehydes in oxime ligations. Reactions with ketones may require longer reaction times, gentle heating, or the use of a catalyst. |
| Use of a Catalyst | Aniline and its derivatives can catalyze oxime ligation, significantly increasing the reaction rate. Consider adding a catalytic amount of aniline to the reaction mixture. |
| Instability of Reactants | The deprotected aminooxy group can be reactive with common laboratory solvents like acetone. Ensure all solvents and reagents are free from carbonyl impurities. |
| Hydrolysis of the Oxime Bond | While generally stable, the oxime linkage can be hydrolyzed under strongly acidic conditions. Maintain a suitable pH during the reaction and purification. |
Experimental Protocol: General Oxime Ligation
-
Dissolve the carbonyl-containing compound in an appropriate buffer (e.g., sodium acetate buffer, pH 4.5).
-
Add the deprotected aminooxy-PEG2 (as the TFA salt or neutralized free amine) to the solution. A slight excess (1.1-1.5 equivalents) of the aminooxy compound is often used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature, monitoring by LC-MS. Reactions are typically complete within a few hours.
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.
Reaction Workflow for this compound Conjugation
Caption: General experimental workflow for this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound reagent? A1: It is recommended to store the reagent at -20°C for long-term stability. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent moisture condensation.
Q2: Can I use the deprotected aminooxy-PEG2 reagent directly after removing the TFA? A2: Yes, in many cases, the TFA salt of the deprotected compound can be used directly in the subsequent oxime ligation reaction, provided the reaction is buffered to the optimal pH.
Q3: My deprotected aminooxy-PEG2 seems to be degrading over time. Why? A3: The free aminooxy group is a strong nucleophile and can be sensitive to air and reactive impurities. It is best to use the deprotected material immediately. Also, ensure that your solvents are free of aldehydes or ketones (e.g., acetone) that could react with your compound.
Q4: What is the difference in reactivity between an aldehyde and a ketone in an oxime ligation? A4: Aldehydes are significantly more reactive than ketones in oxime ligations due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones may require a catalyst, longer reaction times, or gentle heating to achieve a good yield.
Q5: How can I monitor the progress of my reaction? A5: The most effective way to monitor both the Boc deprotection and the oxime ligation is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows you to track the disappearance of starting materials and the appearance of the desired product, as well as any side products. Thin-Layer Chromatography (TLC) can also be a useful, quicker alternative for monitoring the deprotection step.
References
side reactions of Boc-Aminooxy-PEG2 and how to avoid them
Welcome to the technical support center for Boc-Aminooxy-PEG2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a Boc-protected aminooxy group and a short polyethylene glycol (PEG) spacer.[1][][3] The aminooxy group is used for a highly chemoselective reaction called oxime ligation, where it reacts with aldehydes or ketones to form a stable oxime bond.[4][5] This reagent is commonly used in bioconjugation to link molecules to proteins, peptides, or nanoparticles for applications in drug delivery and diagnostics.
Q2: What are the main side reactions associated with this compound?
The primary side reactions can be categorized into two main areas: issues related to the oxime ligation reaction and challenges with the Boc protecting group.
-
Oxime Ligation:
-
Slow reaction rates, particularly at neutral pH.
-
Reversibility of the oxime bond, although it is generally more stable than hydrazone bonds.
-
Undesired reactions of the highly reactive aminooxy group with any aldehyde or ketone contaminants.
-
-
Boc Protecting Group:
-
Incomplete deprotection (removal) of the Boc group.
-
Acid-catalyzed degradation of other sensitive functional groups in your molecule during Boc deprotection.
-
Alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation generated during acidic deprotection.
-
Q3: How can I avoid the premature reaction of the aminooxy group?
The aminooxy group is highly reactive towards aldehydes and ketones. To prevent premature reactions and degradation of your this compound reagent:
-
Storage: Store the reagent at 2-8°C in a sealed, dry container.
-
Solvent Choice: Avoid using solvents that contain aldehyde or ketone impurities. For example, acetone should be strictly avoided. Use high-purity, anhydrous solvents when possible.
Troubleshooting Guide
Issue 1: Slow or Incomplete Oxime Ligation
Symptoms:
-
Low yield of the desired conjugate.
-
Presence of unreacted starting materials after the reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for oxime ligation is typically between 4 and 5. If your biomolecule is stable at this pH, adjusting the reaction buffer is the most effective solution. |
| Reaction is too slow at neutral pH | If the reaction must be performed at a neutral pH (around 7), the use of a catalyst is highly recommended. Aniline and its derivatives, such as p-phenylenediamine, can significantly accelerate the reaction rate. |
| Low Reagent Concentration | Oxime ligation is a second-order reaction, so the rate is dependent on the concentration of both reactants. If possible, increase the concentration of your reactants. |
Issue 2: Side Reactions During Boc Deprotection
Symptoms:
-
Formation of unexpected byproducts.
-
Modification or degradation of your target molecule.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Alkylation by tert-butyl cation | During acidic deprotection with reagents like trifluoroacetic acid (TFA), a reactive tert-butyl cation is formed. This can alkylate nucleophilic amino acid residues. To prevent this, add scavengers such as anisole or thiophenol to the deprotection solution. |
| Degradation of Acid-Sensitive Groups | If your molecule contains other acid-labile functional groups, the conditions for Boc deprotection might be too harsh. Consider using a milder deprotection protocol, such as a lower concentration of TFA or a different acid like HCl in dioxane. |
| Incomplete Deprotection | If you observe incomplete removal of the Boc group, you may need to increase the reaction time or the concentration of the acid. However, be mindful of the stability of your molecule under these conditions. |
Experimental Protocols
Protocol 1: General Oxime Ligation
This protocol provides a general procedure for conjugating an aminooxy-containing molecule to an aldehyde or ketone.
-
Preparation of Reactants:
-
Dissolve your aldehyde or ketone-containing molecule in a suitable buffer. The optimal pH is typically between 4.0 and 5.0.
-
Dissolve the deprotected Aminooxy-PEG2 molecule in the same buffer.
-
-
Reaction:
-
Mix the two solutions. A slight excess of the aminooxy reagent can be used to drive the reaction to completion.
-
If the reaction is performed at neutral pH, add a catalyst like aniline (10-100 mM).
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using standard techniques such as HPLC or size-exclusion chromatography.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group.
-
Preparation of Deprotection Solution:
-
Prepare a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common concentration is 20-50% TFA.
-
If your molecule contains nucleophilic residues, add a scavenger like anisole or thiophenol (typically 5% v/v).
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected compound in the deprotection solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
-
Visual Guides
Caption: Experimental workflow for Boc deprotection and subsequent oxime ligation.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. This compound [myskinrecipes.com]
- 3. T-Boc-aminooxy-peg2-amine [myskinrecipes.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
storage and handling of Boc-Aminooxy-PEG2 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Boc-Aminooxy-PEG2 to prevent degradation and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Some suppliers also indicate that storage at -5°C is acceptable for shorter periods.[4][5]
Q2: How should I store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to prevent condensation.
Q3: What solvents are compatible with this compound?
This compound is soluble in water and common organic solvents such as DMSO, DMF, and DCM (dichloromethane).
Q4: What are the primary factors that can cause degradation of this compound?
The main causes of degradation are exposure to incompatible materials and improper storage conditions. Strong acids or alkalis can lead to the cleavage of the Boc protecting group or degradation of the PEG chain. Strong oxidizing or reducing agents are also incompatible. Exposure to direct sunlight, high temperatures, and moisture should be avoided.
Q5: How can I prevent the degradation of this compound during handling?
To prevent degradation, avoid repeated freeze-thaw cycles of solutions. Use only in a well-ventilated area and avoid inhalation or contact with skin and eyes. When preparing for an experiment, allow the container to reach room temperature before opening to minimize moisture condensation.
Storage and Handling Summary
| Parameter | Condition | Notes |
| Storage Temperature (Powder) | -20°C (long-term) or -5°C (short-term) | Keep tightly sealed and protected from light. |
| Storage Temperature (Solution) | -20°C | Prepare fresh if possible. Store in aliquots for up to one month. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Exposure can lead to chemical degradation. |
| Conditions to Avoid | Direct sunlight, high humidity, repeated freeze-thaw cycles | These conditions can accelerate degradation. |
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
The Boc (tert-butoxycarbonyl) group must be removed to free the aminooxy group for conjugation. Incomplete deprotection is a common issue.
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions are too mild to completely cleave the Boc group.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Substrate Solubility Issues: Poor solubility of the this compound in the reaction solvent can lead to an incomplete reaction.
-
Reagent Quality: The acid used for deprotection (e.g., TFA) may have degraded, for instance, by absorbing water.
Solutions:
-
Increase Acid Concentration/Strength: A common method for Boc deprotection is using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). If deprotection is incomplete, consider increasing the concentration of TFA or using a stronger acid system like 4M HCl in 1,4-dioxane.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, extend the reaction time or gently warm the mixture.
-
Improve Solubility: Ensure your this compound derivative is fully dissolved in the chosen solvent. If necessary, a co-solvent can be added.
-
Use Fresh Reagents: Always use fresh or properly stored acidic reagents for deprotection.
Issue 2: Side-Product Formation During Boc Deprotection
The formation of the reactive t-butyl cation during acidic deprotection can lead to side reactions.
Possible Cause:
-
Alkylation of Nucleophilic Sites: The t-butyl cation can alkylate electron-rich functional groups on your molecule of interest.
Solution:
-
Use Cation Scavengers: Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture. These will trap the t-butyl cation and prevent unwanted side reactions.
Issue 3: Low Yield in Oxime Ligation (Conjugation Step)
After successful Boc deprotection, the free aminooxy group is reacted with an aldehyde or ketone to form a stable oxime bond. Low yields in this step can be problematic.
Possible Causes:
-
Suboptimal pH: The reaction between an aminooxy group and a carbonyl is pH-dependent. The optimal pH is typically between 6.5 and 7.5.
-
Slow Reaction Kinetics: The reaction may be inherently slow, especially with ketones.
-
Instability of Reactants: The aldehyde or ketone-containing molecule may be unstable under the reaction conditions.
Solutions:
-
Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
-
Use a Catalyst: The addition of aniline or a substituted aniline derivative can significantly accelerate the rate of oxime ligation.
-
Increase Reactant Concentration: If possible, increasing the concentration of the reactants can help drive the reaction to completion.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Materials:
-
This compound derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution. A common ratio is a 1:1 (v/v) mixture of DCM and TFA.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting deprotected aminooxy-PEG2 (as a TFA salt) can often be used directly in the subsequent conjugation step.
Protocol 2: General Oxime Ligation with Aminooxy-PEG2
This protocol outlines a general method for conjugating the deprotected Aminooxy-PEG2 to an aldehyde or ketone-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG2 (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Aniline (optional, as a catalyst)
-
DMSO or DMF (if needed to dissolve reactants)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the deprotected Aminooxy-PEG2 in the reaction buffer.
-
Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (preferably the reaction buffer, or a minimal amount of DMSO/DMF which is then added to the buffer).
-
Combine the solutions of the Aminooxy-PEG2 and the carbonyl-containing molecule. A molar excess of the PEG reagent is often used.
-
If desired, add a catalytic amount of aniline to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction time will depend on the reactivity of the carbonyl group (aldehydes react faster than ketones). Protect the reaction from light if either component is light-sensitive.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
Once the reaction is complete, purify the conjugate to remove unreacted PEG reagent and other small molecules. This can be achieved by methods such as size-exclusion chromatography, dialysis, or tangential flow filtration, depending on the nature of the final conjugate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. biotium.com [biotium.com]
- 4. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Boc-Aminooxy-PEG2 Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for a myriad of applications, from in-vitro diagnostics to in-vivo therapeutics. The Boc-Aminooxy-PEG2 linker offers a robust method for protein modification through oxime ligation, providing a stable covalent bond. This guide presents an objective comparison of this compound labeling with other common protein conjugation techniques, supported by experimental data and detailed protocols.
Performance Comparison of Protein Labeling Chemistries
The choice of labeling chemistry significantly impacts the stability, specificity, and functionality of the resulting protein conjugate. Below is a comparative analysis of key performance indicators for oxime ligation (the chemistry underlying this compound labeling) and other widely used methods.
| Feature | Oxime Ligation (Aminooxy) | NHS Ester (Amine) | Maleimide (Thiol) | Click Chemistry (Azide/Alkyne) |
| Target Moiety | Aldehydes, Ketones | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Azides, Alkynes (requires incorporation of unnatural amino acids or enzymatic modification) |
| Site-Specificity | High (requires introduction of a unique carbonyl group) | Low (targets multiple lysines, often leading to heterogeneous products)[1] | High (targets less abundant cysteines) | Very High (bioorthogonal) |
| Bond Stability | Very High (significantly more stable than hydrazones)[2][3][4][5] | Moderate (amide bond is stable) | Moderate (thioether bond can undergo retro-Michael addition, especially in the presence of other thiols) | Very High (triazole ring is extremely stable) |
| Reaction pH | 4.5 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 | Neutral |
| Catalyst | Aniline or derivatives often used to accelerate the reaction | None | None | Copper(I) (for CuAAC) or strain-promoted (for SPAAC) |
| Potential Issues | Requires introduction of a carbonyl group into the protein. | Can alter protein charge and potentially impact function due to modification of lysine residues. | Potential for off-target reactions with other nucleophiles at higher pH. The resulting thioether bond can be reversible. | Requires introduction of non-natural functional groups. Copper catalyst in CuAAC can be toxic to cells. |
Hydrolytic Stability: A Closer Look at Oxime Linkages
A critical factor for in-vivo applications is the stability of the linkage in physiological conditions. The oxime bond formed through aminooxy chemistry demonstrates superior hydrolytic stability compared to other linkages, particularly hydrazones.
| Linkage | Relative Hydrolysis Rate (at neutral pH) | Key Considerations |
| Oxime | Very Low (up to 1000-fold more stable than hydrazones) | Highly stable under physiological conditions, making it ideal for long-term studies and in-vivo applications. |
| Hydrazone | High | Prone to hydrolysis, especially under acidic conditions. |
| Ester | High | Susceptible to hydrolysis by esterases present in biological fluids. |
| Disulfide | Variable | Stability is dependent on the redox environment; can be cleaved by reducing agents like glutathione. |
| Amide | Very Low | Generally very stable, but the reaction conditions for formation can be harsh. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of a Protein
This protocol outlines the essential steps for labeling a protein with a this compound linker, which involves the introduction of a carbonyl group, deprotection of the Boc group, and the final oxime ligation reaction.
1. Introduction of a Carbonyl Group into the Target Protein:
-
For Glycoproteins: The carbohydrate moieties can be oxidized to generate aldehyde groups.
-
Prepare the antibody in a suitable buffer (e.g., 1X PBS).
-
Add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5.
-
Add 1/10th volume of 100 mM sodium periodate (NaIO4) and incubate for 10-30 minutes.
-
Quench the reaction with ethylene glycol.
-
-
For Proteins without Glycosylation: Site-specific introduction of a ketone or aldehyde can be achieved through genetic encoding of an unnatural amino acid containing a carbonyl group.
2. Boc Deprotection of this compound:
-
Dissolve the this compound reagent in an organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under vacuum.
-
The resulting aminooxy-PEG2-amine salt is then used in the subsequent ligation step.
3. Oxime Ligation Reaction:
-
Dissolve the carbonyl-containing protein in a reaction buffer (e.g., PBS, pH 6.0-7.0).
-
Add the deprotected Aminooxy-PEG2 reagent to the protein solution at a molar excess (typically 10-50 fold).
-
For catalysis, a stock solution of aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-12 hours.
-
Purify the labeled protein using size exclusion chromatography (SEC) or dialysis to remove excess labeling reagent and catalyst.
Protocol 2: Characterization of the Labeled Protein
1. SDS-PAGE Analysis:
-
Analyze the purified labeled protein alongside the unlabeled control on an SDS-PAGE gel. A shift in the molecular weight of the labeled protein corresponding to the mass of the attached PEG linker should be observed.
2. Mass Spectrometry:
-
Utilize ESI-MS or MALDI-TOF mass spectrometry to confirm the covalent attachment of the this compound linker and to determine the degree of labeling. The mass spectrum of the labeled protein will show an increase in mass corresponding to the molecular weight of the linker.
3. HPLC Analysis:
-
Use size-exclusion chromatography (SEC-HPLC) to assess the purity and aggregation state of the labeled protein. A single, sharp peak is indicative of a pure, non-aggregated product.
-
Reverse-phase HPLC (RP-HPLC) can also be used to separate labeled from unlabeled protein and to assess the homogeneity of the labeled product.
4. Functional Assays:
-
Conduct a relevant functional assay to determine if the labeling process has affected the biological activity of the protein. This could be an enzyme activity assay, a cell-based assay, or a binding assay (e.g., ELISA).
Visualizing the Workflow and Application
To better illustrate the processes and potential applications, the following diagrams are provided in DOT language.
Caption: Workflow for this compound protein labeling.
References
Navigating the Analysis of Boc-Aminooxy-PEG2 Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The incorporation of linkers like Boc-Aminooxy-PEG2 into therapeutic molecules necessitates robust analytical methods to confirm structure and purity. This guide provides a comprehensive comparison of mass spectrometry techniques and other analytical alternatives for the analysis of this compound conjugates, supported by experimental data and detailed protocols.
The covalent attachment of Polyethylene Glycol (PEG) derivatives, such as this compound, to biomolecules is a widely adopted strategy to enhance their therapeutic properties. However, the unique characteristics of these conjugates present distinct analytical challenges. This guide will delve into the primary mass spectrometry-based methods used for their characterization—Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry—and compare their performance with alternative analytical techniques.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Mass spectrometry is a cornerstone for the detailed structural elucidation of bioconjugates, offering insights into molecular weight, purity, and the integrity of the linker. The choice between ESI-MS and MALDI-TOF-MS often depends on the specific analytical requirements, including the need for coupling with liquid chromatography and the lability of the molecule .
| Feature | LC-ESI-MS | MALDI-TOF-MS |
| Ionization Principle | Soft ionization from a liquid phase using a high voltage to create an aerosol of charged droplets. | Soft ionization where a laser desorbs and ionizes the sample from a solid matrix. |
| Coupling to Separation | Routinely coupled with Liquid Chromatography (LC) for the analysis of complex mixtures. | Typically a standalone technique for the direct analysis of purified samples. |
| Key Advantages | Excellent for automated, high-throughput LC-MS workflows and provides detailed structural information through tandem MS (MS/MS). | High tolerance to salts and buffers, rapid analysis, and is often considered a "softer" ionization method, minimizing in-source fragmentation. |
| Common Challenges | The Boc protecting group on the Aminooxy linker is susceptible to in-source cleavage, leading to potential misinterpretation of the data. | Can be less amenable to high-throughput analysis and may provide lower resolution for smaller molecules compared to high-end ESI instruments. |
In-Source Fragmentation of the Boc Group: A Critical Consideration
A significant challenge in the ESI-MS analysis of this compound conjugates is the potential for the in-source cleavage of the tert-Butyloxycarbonyl (Boc) protecting group. This labile group can fragment during the ionization process, leading to the observation of a species with a mass 100 Da less than the intact conjugate. This can complicate data interpretation and requires careful optimization of instrumental parameters to minimize. In contrast, MALDI-TOF-MS is often considered a "softer" ionization technique that can reduce or eliminate this in-source decay, providing a clearer picture of the intact conjugate.
Experimental Workflows and Protocols
Reproducible and reliable data are underpinned by well-defined experimental protocols. Below are generalized workflows and starting parameters for the mass spectrometric analysis of this compound conjugates.
Experimental Workflow: From Sample to Spectrum
The Decisive Advantage: Boc-Aminooxy-PEG2 in Modern Bioconjugation
In the intricate world of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and effective therapeutic and diagnostic agents. For researchers, scientists, and drug development professionals, the linker is not merely a bridge but a critical component that dictates the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective comparison of Boc-Aminooxy-PEG2, a cornerstone of oxime ligation, against other prevalent bioconjugation linkers, supported by experimental data and detailed protocols.
At the heart of this compound's utility is its terminal aminooxy group, which, after deprotection of the Boc group, reacts with aldehydes or ketones to form a highly stable oxime bond. This method stands as a powerful alternative to more traditional bioconjugation chemistries, such as those involving maleimides and N-hydroxysuccinimide (NHS) esters.
Superior Stability of the Oxime Linkage
A primary advantage of oxime ligation is the exceptional stability of the resulting C=N-O bond, particularly when compared to hydrazone and thioether linkages formed by alternative methods. The oxime bond exhibits significantly greater stability in aqueous environments and at physiological pH compared to analogous linkages like hydrazones.[1] Experimental data has shown that the rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for a simple hydrazone.[2][3] This hydrolytic stability is crucial for in vivo applications, preventing premature cleavage of the bioconjugate and ensuring it reaches its target intact.[4][5]
| Linkage Type | Formed From | Relative Hydrolytic Stability | Key Considerations |
| Oxime | Aminooxy + Aldehyde/Ketone | Very High | Highly stable at physiological pH, ideal for in vivo applications. |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Moderate | Less stable than oximes, particularly under acidic conditions. Can be advantageous for controlled release. |
| Thioether | Maleimide + Thiol | High | Stable bond, but maleimide can undergo hydrolysis and reaction with other nucleophiles. |
| Amide | NHS Ester + Amine | Very High | Highly stable bond, but reaction targets abundant lysine residues, leading to heterogeneity. |
Reaction Kinetics and Efficiency: A Balancing Act
While oxime formation is highly specific and yields a stable product, its reaction kinetics can be slower compared to some other "click chemistry" reactions. However, the reaction can be significantly accelerated by using catalysts such as aniline, with rate constants reaching 10¹-10³ M⁻¹s⁻¹. This allows for efficient labeling of peptides and proteins at low micromolar concentrations at neutral pH.
In contrast, the reaction between a maleimide and a thiol is generally very rapid at pH 6.5-7.5. NHS esters also react efficiently with primary amines at pH 7-9. However, the high reactivity of maleimides and NHS esters can also lead to off-target reactions and hydrolysis, which can reduce conjugation efficiency and lead to a heterogeneous product mixture.
The chemoselectivity of the aminooxy-aldehyde/ketone reaction is a distinct advantage. This bioorthogonal reaction does not cross-react with other functional groups typically found in biological systems, such as amines and thiols, thus minimizing side reactions and simplifying purification.
Impact on Bioconjugate Properties
The choice of linker can significantly impact the overall properties of the bioconjugate, including its stability, solubility, and immunogenicity. The inclusion of a polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the resulting conjugate, which is particularly beneficial for hydrophobic payloads. PEGylation is also known to reduce the immunogenicity of proteins and improve their pharmacokinetic profiles.
While maleimide-based linkers are widely used, they can introduce hydrophobicity, potentially leading to aggregation and faster clearance of the bioconjugate. Conjugation to native cysteine residues can also disrupt structural disulfide bonds, impacting protein stability and function.
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of this compound against other linkers, a head-to-head comparison using the same biomolecule is essential. Below are detailed protocols designed for such a comparative study.
Protocol 1: Bioconjugation via Oxime Ligation with this compound
Materials:
-
Biomolecule (e.g., antibody with an engineered aldehyde tag)
-
This compound linker
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Aniline catalyst solution (e.g., 100 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Boc Deprotection: Dissolve the this compound linker in a solution of 50% TFA in dichloromethane and stir for 30 minutes at room temperature. Remove the solvent under vacuum.
-
Conjugation Reaction: Dissolve the aldehyde-tagged biomolecule in the phosphate buffer. Add a 10-fold molar excess of the deprotected Aminooxy-PEG2 linker.
-
Catalysis: Add the aniline catalyst solution to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and catalyst.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Bioconjugation via Maleimide-Thiol Coupling
Materials:
-
Biomolecule (e.g., antibody with free thiol groups)
-
Maleimide-PEG linker
-
Phosphate buffer (0.1 M, pH 7.0) containing EDTA
-
Reducing agent (e.g., TCEP), if necessary
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Thiol Preparation (if needed): If the biomolecule has disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP by desalting.
-
Conjugation Reaction: Dissolve the thiol-containing biomolecule in the phosphate buffer. Add a 5-fold molar excess of the Maleimide-PEG linker.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like cysteine.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.
Protocol 3: Bioconjugation via NHS Ester-Amine Coupling
Materials:
-
Biomolecule (e.g., antibody with accessible lysine residues)
-
NHS-PEG linker
-
Phosphate buffer (0.1 M, pH 8.0)
-
Quenching buffer (e.g., Tris buffer)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Conjugation Reaction: Dissolve the biomolecule in the phosphate buffer. Add a 20-fold molar excess of the NHS-PEG linker (freshly prepared in DMSO).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding the quenching buffer.
-
Purification: Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted linker.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each conjugation strategy.
Caption: Comparative experimental workflows for bioconjugation.
Signaling Pathway Considerations
The stability of the linker is not only critical for systemic circulation but also for the intracellular fate of the payload. For antibody-drug conjugates (ADCs), the linker must remain stable until the ADC is internalized by the target cell, often via receptor-mediated endocytosis. Once inside, the payload must be released to exert its cytotoxic effect. The superior stability of the oxime bond ensures that the payload is not prematurely released in the bloodstream, which could lead to off-target toxicity.
Caption: Generalized ADC internalization and payload release pathway.
Conclusion
This compound, through the formation of a highly stable oxime bond, offers a distinct set of advantages in bioconjugation. Its superior stability at physiological pH, high chemoselectivity, and the beneficial properties imparted by the PEG spacer make it an exceptional choice for the development of robust and effective bioconjugates, particularly for in vivo applications such as antibody-drug conjugates. While alternative methods like maleimide and NHS ester chemistries have their merits, the unparalleled stability of the oxime linkage provides a decisive advantage in creating next-generation biotherapeutics with improved safety and efficacy profiles. The provided experimental protocols offer a framework for researchers to empirically validate the optimal linker strategy for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Alternative Linkers for Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
The selective formation of an oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) is a cornerstone of modern bioconjugation. Boc-Aminooxy-PEG2 has been a widely utilized linker for this purpose, prized for its water solubility and biocompatibility conferred by the polyethylene glycol (PEG) spacer. However, the landscape of bioconjugation is evolving, with researchers seeking alternatives that may offer improved reaction kinetics, enhanced stability, or overcome potential limitations of PEG, such as immunogenicity.
This guide provides an objective comparison of alternative linkers to this compound for oxime ligation, supported by experimental data. We will explore direct analogues with different functionalities, alternative ligation chemistries that compete with oxime formation, and innovative polymer backbones that are supplanting PEG.
Alternative Linker Strategies
The primary alternatives to this compound can be categorized as follows:
-
Other Aminooxy-PEG Linkers: These linkers retain the reliable aminooxy-PEG structure but offer different protecting groups or additional functional moieties. This allows for varied applications and conjugation strategies. Examples include Aminooxy-PEG-acid, Aminooxy-PEG-azide, and Aminooxy-PEG-NHS ester.[1]
-
Hydrazide-PEG Linkers: These linkers react with carbonyls to form hydrazones. While the resulting linkage is generally less stable than an oxime, this can be advantageous for applications requiring cleavable conjugates, such as drug delivery systems.[2][3]
-
Alternative Polymer Backbones: Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative hydrophilic polymers. Polysarcosine (PSar) and peptide-based linkers are emerging as promising substitutes, offering excellent biocompatibility and, in some cases, superior in vivo performance.[4][5]
Quantitative Performance Comparison
The choice of a linker is often dictated by the desired reaction speed, the stability of the resulting conjugate, and the overall yield of the bioconjugation reaction. The following tables summarize the available quantitative data for comparing these different linker strategies.
| Linkage Type | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Catalyst | pH | Notes |
| Oxime | 0.01 (uncatalyzed) | None | 7.0 | Slower than many cycloaddition reactions. |
| 8.2 ± 1.0 | 100 mM Aniline | 7.0 | Aniline significantly accelerates the reaction. | |
| 27.0 (for mPDA) vs 10.3 (for aniline) | 100 mM | 7.0 | m-Phenylenediamine (mPDA) is a more efficient catalyst than aniline. | |
| Hydrazone | 2.6 ± 0.1 (uncatalyzed) | None | 7.0 | Generally faster uncatalyzed reaction compared to oxime formation. |
| 190 ± 10 | 10 mM Aniline | 7.0 | Aniline provides a dramatic rate enhancement. |
| Linkage Type | Hydrolytic Stability | pH/pD | Key Findings |
| Oxime | High | 7.0 | The rate constant for oxime hydrolysis is approximately 600-fold lower than for a simple methylhydrazone. |
| Hydrazone | Moderate to Low | 7.0 | More susceptible to hydrolysis, especially under acidic conditions. This can be exploited for controlled release applications. |
Experimental Workflows and Logical Relationships
The general workflow for a bioconjugation reaction involving oxime ligation is depicted below. This process can be adapted for the various linkers discussed in this guide.
Caption: A generalized workflow for oxime ligation.
The chemical basis of oxime and hydrazone formation is the reaction of a nucleophilic aminooxy or hydrazide group with an electrophilic aldehyde or ketone.
Caption: Chemical reactions for oxime and hydrazone formation.
Detailed Experimental Protocols
The following are representative protocols for performing oxime and hydrazone ligations. These can be adapted based on the specific biomolecule and linker being used.
Protocol 1: General Aniline-Catalyzed Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-containing biomolecule (e.g., 1-10 mg/mL in a suitable buffer)
-
Aminooxy-containing reagent (e.g., this compound, 10-50 fold molar excess)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or sodium acetate buffer, pH 5.5. Avoid buffers containing primary amines like Tris.
-
Aniline stock solution (1 M in DMSO, freshly prepared)
-
Quenching solution (e.g., acetone or a scavenger resin)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde-containing biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the aminooxy-containing reagent in a compatible solvent (e.g., DMSO or DMF).
-
-
Initiate Ligation:
-
Add the aminooxy reagent stock solution to the biomolecule solution.
-
For reactions at or near neutral pH, add the aniline stock solution to a final concentration of 10-100 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Quench Reaction (Optional):
-
Add a quenching solution to consume any unreacted aminooxy reagent.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove excess reagents and byproducts.
-
-
Characterization:
-
Characterize the purified conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry, to confirm conjugation and determine the degree of labeling.
-
Protocol 2: Hydrazone Ligation for Biotinylation of a Peptide
This protocol details the labeling of an aldehyde-containing peptide with a hydrazide-modified biotin probe.
Materials:
-
Aldehyde-containing peptide (e.g., 1 mM stock in water)
-
Hydrazide-biotin (e.g., 10 mM stock in water)
-
Aniline (e.g., 1 M stock in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM aldehyde-peptide stock with 350 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM hydrazide-biotin stock solution. The final concentration of both reactants will be 100 µM.
-
-
Catalyze the Reaction:
-
Add 10 µL of the 1 M aniline stock solution to the reaction mixture for a final aniline concentration of 20 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once complete, purify the product by reverse-phase HPLC.
-
-
Confirmation:
-
Confirm the identity of the product by mass spectrometry.
-
Conclusion
While this compound remains a reliable choice for oxime ligation, a growing number of alternatives offer distinct advantages. Hydrazide-PEG linkers provide a cleavable option, while emerging polymer backbones like polysarcosine present compelling benefits in terms of biocompatibility and in vivo performance. The choice of linker should be guided by the specific requirements of the application, including the desired stability of the conjugate, the required reaction kinetics, and the biological environment in which the conjugate will be used. The experimental protocols provided here offer a starting point for researchers to explore and optimize their bioconjugation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length in Bioconjugation and Drug Delivery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The strategic implementation of polyethylene glycol (PEG) linkers is a cornerstone in the development of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. The length of the PEG chain is a critical design parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of the conjugate. This guide provides a comprehensive comparison of different length PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The incorporation of PEG linkers offers a multitude of advantages, including enhanced solubility and stability of hydrophobic drug payloads, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2][3] The flexible and hydrophilic nature of the PEG chain can create a "stealth" effect, shielding the conjugate from proteolytic degradation and reducing renal clearance, thereby extending its circulation half-life.[2][4] However, the choice of PEG linker length involves a delicate balance of competing factors, necessitating a thorough understanding of the structure-activity relationship.
Impact of PEG Linker Length on Key Performance Metrics
The length of a PEG linker can profoundly impact the performance of a bioconjugate. Shorter PEG linkers may offer greater stability, while longer linkers can enhance the solubility of hydrophobic payloads and improve pharmacokinetic properties. The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.
Data Presentation: Comparative Performance of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length on critical performance parameters of bioconjugates.
Table 1: Influence of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance compared to the non-PEGylated counterpart. |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. |
| Antibody-Drug Conjugate | PEG8 | Identified as the minimum length for optimal slower clearance in one study. |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Molecule Type | PEG Linker Length | In Vitro Cytotoxicity Finding | In Vivo Efficacy Finding |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 6.5-fold compared to no PEG. | - |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22.5-fold compared to no PEG. | Stronger tumor growth inhibition in the NCI-N87 tumor model compared to shorter or no PEG. |
| Antibody-Drug Conjugate | PEG8, PEG12, PEG24 | A plateauing effect in reducing non-specific cellular uptake was observed from PEG8 upwards. | ADCs with 8, 12, and 24 PEG units provided a 75-85% reduction in tumor weights, compared to 35-45% for PEG2 and PEG4. |
| Folate-Linked Liposomes | 2 kDa, 5 kDa, 10 kDa | No significant difference in cellular uptake between different PEG lengths. | Tumor accumulation and antitumor activity increased with longer PEG linkers, with 10 kDa showing the most significant effect. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Methodology:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The purified ADC is characterized by methods such as:
-
UV-Vis Spectroscopy: To determine the drug-to-antibody ratio (DAR).
-
Size-Exclusion Chromatography (SEC-HPLC): To assess aggregation and purity.
-
Mass Spectrometry (LC-MS): To confirm the identity and homogeneity of the conjugate.
-
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of ADCs with different PEG linker lengths against cancer cell lines.
Methodology:
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs with varying PEG linker lengths.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of bioconjugates with different PEG linker lengths.
Methodology:
-
Animal Model: Studies are typically conducted in mice or rats.
-
Administration: The PEGylated conjugates are administered intravenously to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Quantification: The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or scintillation counting for radiolabeled conjugates.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.
In Vivo Efficacy (Tumor Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a preclinical model.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells to establish xenograft tumors.
-
Treatment: Once tumors reach a predetermined size, mice are treated with the ADCs, a vehicle control, and potentially a non-targeting control ADC.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and Relationships
Diagrams can effectively illustrate the complex processes and relationships involved in the comparative study of PEG linkers.
Caption: General workflow for the comparative evaluation of ADCs with different PEG linker lengths.
Caption: Conceptual trade-offs associated with varying PEG linker lengths in bioconjugate design.
References
A Comparative Guide to Boc-Aminooxy-PEG2 in Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of innovation. The linker, a critical component connecting the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of these complex biotherapeutics. This guide provides an objective comparison of Boc-Aminooxy-PEG2, a popular aminooxy-functionalized PEG linker, with other common linker technologies used in ADC development. The information presented is supported by a synthesis of available experimental data and established protocols to aid researchers in making informed decisions for their ADC design.
Executive Summary
This compound is a valuable tool for ADC development, primarily utilized for creating stable oxime linkages under mild conditions. This technology offers an alternative to more traditional maleimide-based conjugation, with potential advantages in terms of plasma stability. However, the choice of linker is highly dependent on the specific antibody, payload, and desired therapeutic outcome. This guide will delve into a comparative analysis of key linker technologies, their performance characteristics, and the experimental protocols for their implementation.
Comparative Performance of ADC Linkers
The selection of a linker technology significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes key quantitative and qualitative data comparing the performance of different linker types, including those formed using this compound (via oxime ligation) and its common alternatives.
Table 1: Comparison of Key Performance Characteristics of ADC Linker Technologies
| Linker Type | Conjugation Chemistry | Stability in Circulation | Cleavage Mechanism | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| Oxime | Aldehyde/Ketone + Aminooxy | High | Non-cleavable (generally) | Low | High stability, homogenous products possible with engineered antibodies.[1][2] | May require antibody engineering to introduce a carbonyl group; slower reaction kinetics compared to some alternatives. |
| Maleimide-Thioether | Thiol + Maleimide | Moderate to Low | Non-cleavable | Low | Fast and efficient reaction with native or engineered cysteines.[3][][5] | Susceptible to retro-Michael reaction leading to premature drug release; potential for off-target toxicity. |
| Hydrazone | Aldehyde/Ketone + Hydrazine | pH-dependent (moderate) | Acid-labile (cleaved in endosomes/lysosomes) | High | pH-sensitive release mechanism. | Can be unstable at physiological pH, leading to premature drug release and potential toxicity. |
| Disulfide | Thiol-disulfide exchange | Moderate | Reductively cleavable (high glutathione levels in tumor cells) | High | Utilizes the differential reducing potential between plasma and the intracellular environment. | Can be unstable in plasma due to exchange with serum thiols like albumin. |
| Peptide (e.g., Val-Cit) | Amide bond formation | High | Protease-cleavable (e.g., by Cathepsin B in lysosomes) | High | High plasma stability and specific release by lysosomal proteases. | Can be susceptible to premature cleavage by extracellular proteases. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following sections provide generalized protocols for key experiments cited in the comparison.
Protocol 1: ADC Synthesis via Oxime Ligation using this compound-Drug
This protocol describes the conjugation of a drug, functionalized with this compound, to an antibody containing an aldehyde or ketone group.
Materials:
-
Antibody with an engineered or oxidized carbonyl group (aldehyde or ketone) in a suitable buffer (e.g., PBS, pH 6.0-7.0).
-
This compound-functionalized cytotoxic drug.
-
Aniline or other catalyst (optional, to accelerate the reaction).
-
Reaction Buffer: Sodium acetate buffer (100 mM, pH 4.5-5.5).
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography).
Procedure:
-
Antibody Preparation: If necessary, generate aldehyde groups on the antibody's glycans via controlled oxidation with sodium periodate.
-
Drug-Linker Solution Preparation: Dissolve the this compound-drug conjugate in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 4.5-5.5 with the reaction buffer.
-
Add the this compound-drug solution to the antibody solution at a molar excess (typically 5-20 equivalents per antibody).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 24-72 hours with gentle agitation.
-
-
Purification: Purify the resulting ADC using SEC or protein A chromatography to remove excess drug-linker and other reagents.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: ADC Synthesis via Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-functionalized drug to a reduced antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Maleimide-functionalized cytotoxic drug.
-
Reducing agent (e.g., TCEP or DTT).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Reaction Buffer: PBS with EDTA.
-
Purification system (e.g., SEC or protein A chromatography).
Procedure:
-
Antibody Reduction:
-
Add the reducing agent (e.g., 10-fold molar excess of TCEP) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Solution Preparation: Dissolve the maleimide-drug in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the maleimide-drug solution to the reduced antibody solution at a molar excess (typically 1.5-fold per thiol).
-
Incubate the reaction on ice or at room temperature for 1-4 hours.
-
-
Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC or protein A chromatography.
-
Characterization: Determine the DAR, purity, and aggregation of the final ADC.
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
Cell viability reagent (e.g., MTT or CellTiter-Glo).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Add the dilutions to the cells and incubate for a predetermined period (e.g., 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in ADC research.
References
Safety Operating Guide
Safe Disposal of Boc-Aminooxy-PEG2: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management and disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Boc-Aminooxy-PEG2, a bifunctional linker commonly used in bioconjugation and drug delivery applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While the hazard profile may vary slightly between manufacturers, this class of compound is generally considered to be harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3].
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood[4][5].
Spill and Leak Procedures
In the event of a spill, the area should be evacuated and ventilated. For solid spills, carefully sweep the material to avoid dust formation and place it into a labeled, sealed container for disposal. For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and transfer it to a suitable container for chemical waste.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic compound.
-
Segregate solid and liquid waste containing this compound from other waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled waste container. The container should have a secure lid to prevent leaks or spills.
-
The label must include the full chemical name, "this compound," and any relevant hazard symbols as dictated by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate chemical name and quantity on the waste manifest.
-
While deprotection of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid is a common synthetic procedure, it is not a recommended disposal method without specific institutional guidance, as it would create a new set of waste products that would also require proper disposal.
Quantitative Data Summary
While specific quantitative data for this compound can vary, the following table summarizes typical information for related Boc-protected and PEGylated compounds.
| Property | Typical Value/Information |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Boc-Aminooxy-PEG2
Essential guidance for the safe handling and disposal of Boc-Aminooxy-PEG2 is critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines will minimize risks and promote a culture of safety.
This compound and its derivatives are valuable reagents in bioconjugation and drug delivery research. However, like many chemical compounds, they present potential hazards that require careful management. The Safety Data Sheet (SDS) for the closely related compound, this compound-C2-amine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, implementing robust safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Solution Preparation | Chemical splash goggles, nitrile gloves, laboratory coat, and use of a chemical fume hood are essential. |
| Conducting Reactions | Chemical splash goggles, nitrile gloves, and a laboratory coat are required. All work should be performed within a certified chemical fume hood[2]. |
| Purification (e.g., chromatography) | Chemical splash goggles, nitrile gloves, and a laboratory coat are necessary. These operations should be carried out inside a fume hood[2]. |
| Waste Handling | Chemical splash goggles, heavy-duty nitrile gloves, and a laboratory coat or chemical-resistant apron are required[2]. |
It is crucial to ensure that an eyewash station and a safety shower are readily accessible in the work area[2].
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan minimizes the risk of accidental exposure and contamination. The following step-by-step guide outlines the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Keep the container tightly closed and upright.
2. Preparation and Use:
-
Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Don all required PPE as specified in the table above.
-
When weighing the solid, perform the task within the fume hood to avoid dust dispersal.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Conduct all reactions and transfers of the compound or its solutions within the fume hood.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
For larger spills, evacuate the area and follow your institution's established emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated materials, including gloves, disposable labware, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not discharge the product into waterways or sewer systems.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By diligently following these safety and logistical procedures, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
